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  • Product: trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol
  • CAS: 1258963-16-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (CAS 1258963-16-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, a key building block in contemporary medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, a key building block in contemporary medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and provides expert-driven, field-proven insights into its synthesis, characterization, and potential applications. The methodologies and analytical data presented herein are based on established principles of organic chemistry and spectral data of analogous structures, offering a robust framework for researchers working with this and related molecules. The significance of the substituted tetrahydrofuran motif, particularly in the context of drug discovery, is also explored, highlighting the potential of this compound as a valuable intermediate in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in the design of new therapeutic agents. The introduction of various substituents onto the THF core allows for the fine-tuning of a molecule's steric and electronic properties, which can in turn modulate its interaction with biological targets.[3]

trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, with its defined stereochemistry and functional handles (a hydroxyl group, a bromophenyl ether), represents a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom is particularly noteworthy, as it can serve as a handle for further functionalization through cross-coupling reactions, or it may itself contribute to the biological activity of the final compound.[4]

This guide will delve into the technical aspects of this molecule, providing a foundational understanding for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 1258963-16-4[5][6]
Molecular Formula C₁₀H₁₁BrO₃[5][6]
Molecular Weight 259.10 g/mol [5][6]
Appearance Predicted to be a solid[6]
Boiling Point (Predicted) 387.5 ± 42.0 °C[6]
InChI Key DLWPAASSYWIWAW-NXEZZACHSA-N[6]
Storage Store at 2-8°C for long-term stability[6]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available meso-3,4-epoxytetrahydrofuran. The acid-catalyzed ring-opening of this epoxide with 4-bromophenol is expected to proceed via an SN2 mechanism, resulting in the desired trans stereochemistry.[7][8]

Caption: Proposed synthesis of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol.

Detailed Experimental Protocol (Exemplary)

Disclaimer: This protocol is exemplary and has been constructed based on general procedures for similar reactions. Optimization of reaction conditions may be necessary.

Materials:

  • meso-3,4-Epoxytetrahydrofuran

  • 4-Bromophenol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add meso-3,4-epoxytetrahydrofuran (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (0.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude product can be achieved through flash column chromatography on silica gel.[9] A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is recommended to separate the desired product from any unreacted starting materials and side products.

For further purification, recrystallization can be employed.[10] A suitable solvent system would likely be a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexanes or water) to induce crystallization upon cooling.

Analytical Characterization (Predictive)

As experimental spectra are not publicly available, this section provides predicted spectral data based on the structure of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Two doublets are expected for the para-substituted benzene ring, one integrating to 2H around δ 7.4 ppm (protons ortho to the bromine) and another integrating to 2H around δ 6.8 ppm (protons ortho to the oxygen).

    • Tetrahydrofuran Protons: A series of multiplets are expected in the region of δ 3.8-4.5 ppm for the protons on the tetrahydrofuran ring. The protons adjacent to the oxygen atoms (C2 and C5) will be the most downfield. The protons at C3 and C4 will be coupled to each other and to the adjacent protons. The trans relationship of the substituents at C3 and C4 will influence the coupling constants.

    • Hydroxyl Proton: A broad singlet is expected, the chemical shift of which will be dependent on concentration and temperature.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the bromine will be at a lower field, and the carbon attached to the ether oxygen will be significantly downfield.

    • Tetrahydrofuran Carbons: Four distinct signals are expected for the tetrahydrofuran ring carbons, likely in the range of δ 65-85 ppm. The carbons bearing the oxygen substituents (C3 and C4) will be the most downfield.

Mass Spectrometry (MS)
  • Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z 258 and 260 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve loss of water, and cleavage of the tetrahydrofuran ring.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Ether and Alcohol): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Potential Applications in Drug Discovery

The structural features of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol make it a valuable intermediate in the synthesis of potential drug candidates.

Synthesis of Bioactive Molecules

The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to an amine, allowing for the introduction of diverse pharmacophores. The bromophenyl group is a key feature for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[11]

Functionalization cluster_hydroxyl Hydroxyl Group Functionalization cluster_bromine Bromine Functionalization Start trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Amination Amination Start->Amination Suzuki Suzuki Coupling Start->Suzuki Heck Heck Coupling Start->Heck Sonogashira Sonogashira Coupling Start->Sonogashira

Caption: Potential functionalization pathways for the title compound.

Role as a Pharmacophore

The phenoxy-tetrahydrofuran-ol motif itself may possess inherent biological activity. Aryl ether linkages are common in many biologically active compounds.[12] The specific stereochemistry of the trans-diol precursor is crucial in determining the final conformation of the molecule, which in turn dictates its binding affinity to a biological target.

Safety and Handling

Based on available supplier safety data, trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is not yet available in the public domain, this guide provides a solid foundation for its synthesis, purification, and characterization based on established chemical principles. The strategic placement of functional groups and the defined stereochemistry of this compound offer numerous possibilities for the creation of novel and complex molecules with potential therapeutic applications. Further research into the biological activity of derivatives of this compound is warranted.

References

[11] Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

[7] ResearchGate. (n.d.). Epoxide opening of meso-3,4-epoxytetrahydrofuran (1) to (3S,4S) or (3R,4R)-tetrahydrofurandiol [(SS)-2 or (RR)-2]. Retrieved from [Link]

[9] The Royal Society of Chemistry. (n.d.). Synthesis and characteristics of the intermediates and the final compounds. Retrieved from [Link]

[3] National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

[13] Academia.edu. (n.d.). Stereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans. Retrieved from [Link]

[14] ResearchGate. (n.d.). ChemInform Abstract: Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans and 2,3,4-Trisubstituted Tetrahydrofurans Using an Intramolecular Allylation Strategy Employing Allylsilanes. Retrieved from [Link]

[5] AccelaChem. (n.d.). 1258963-16-4,trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol. Retrieved from [Link]

[15] PubMed. (2000). Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. Retrieved from [Link]

[1] ResearchGate. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

[16] PubChem. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol. Retrieved from [Link]

[17] Der Pharma Chemica. (2026). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

[12] Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

[2] PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

[18] Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

[19] Beilstein Journals. (n.d.). Visible-light-induced bromoetherification of alkenols for the synthesis of β-bromotetrahydrofurans and -tetrahydropyrans. Retrieved from [Link]

[20] Imperial College London. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Retrieved from [Link]

[21] National Institutes of Health. (n.d.). A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis. Retrieved from [Link]

[22] TSI Journals. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]

[23] ResearchGate. (n.d.). Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine. Retrieved from [Link]

[24] Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

[8] YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

[25] ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

[26] The Royal Society of Chemistry. (n.d.). A unique three-enzyme cascade mediates efficient regioselective and stereospecific epoxytetrahydrofuran ring formation in deoxyverrucosidin biosynthesis. Retrieved from [Link]

[27] Unknown Source. (n.d.). Crystallization Solvents.pdf. [Link]

[28] The Royal Society of Chemistry. (n.d.). Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Retrieved from [Link]

[29] Google Patents. (n.d.). CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid. Retrieved from

[30] PubMed. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Retrieved from [Link]

[31] MDPI. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]

[32] Springer Nature. (2019). A Synthesis Strategy for Tetracyclic Terpenoids Leads to Agonists of the Estrogen Receptor Beta. Retrieved from [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of halogenated aryl ethers linked to saturated oxygen heterocycles is a proven tactic for modulating a drug candidate's pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated aryl ethers linked to saturated oxygen heterocycles is a proven tactic for modulating a drug candidate's pharmacokinetic profile. trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (CAS: 1258963-16-4) represents a highly versatile organic building block that perfectly exemplifies this strategy. Characterized by a tetrahydrofuran (THF) core, an ether-linked 4-bromophenyl ring, and a hydroxyl group in a trans configuration, this compound offers a unique combination of conformational rigidity and tunable lipophilicity.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, detailing the causality behind its structural dynamics, its analytical characterization protocols, and its downstream synthetic utility.

Core Physicochemical Properties

Understanding the baseline physical properties of a building block is the first step in predicting its behavior in complex biological systems and synthetic workflows. The quantitative data for trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is summarized below[1].

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₁₀H₁₁BrO₃Defines the baseline atomic composition[1].
Molecular Weight 259.10 g/mol Well below the 500 Da threshold, ensuring high ligand efficiency[2].
H-Bond Donors 1 (Hydroxyl)Minimizes desolvation penalties during receptor binding[2].
H-Bond Acceptors 3 (Ethers, Hydroxyl)Facilitates targeted interactions with kinase hinge regions or target proteins.
Predicted LogP ~2.5 - 3.0Optimal lipophilicity for passive membrane diffusion.
TPSA ~38.7 ŲHighly favorable for blood-brain barrier (BBB) penetration if required.
The Causality of Property Design

The presence of the bromine atom on the phenoxy ring serves a dual purpose. Synthetically, it acts as a robust electrophilic handle for transition-metal-catalyzed cross-coupling reactions. Pharmacologically, the heavy halogen significantly increases the lipophilicity (LogP) of the molecule. According to Lipinski's Rule of 5, maintaining a LogP under 5 is essential for oral bioavailability[2]. The calculated properties of this compound fit perfectly within these parameters, ensuring that downstream derivatives maintain favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Conformational and Structural Dynamics

The stereochemistry of the THF ring is not merely a structural footnote; it is a critical determinant of the molecule's physical stability and biological interaction vector.

In a cis configuration, the bulky 4-bromophenoxy group and the adjacent hydroxyl group would experience severe steric clash, forcing the THF ring into higher-energy, unstable conformations. By isolating these groups on opposite faces of the ring system, the trans configuration minimizes steric hindrance. This locks the THF ring into a highly stable "envelope" conformation.

Why does this matter? Conformational rigidity reduces the entropic penalty a molecule must pay upon binding to a target receptor. A pre-organized, rigid scaffold like trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol typically yields higher binding affinities compared to highly flexible aliphatic chains. Furthermore, the restricted rotation limits the exposure of vulnerable C-H bonds to cytochrome P450 enzymes, thereby reducing metabolic liability.

ConformationalImpact A trans-4-(4-Bromophenoxy) tetrahydrofuran-3-ol B Steric Minimization (Opposite Faces) A->B C Enhanced Receptor Fit B->C D Reduced Metabolic Liability B->D

Diagram 1: The causal relationship between trans-stereochemistry and downstream pharmacological benefits.

Analytical Characterization Protocols

To accurately determine the lipophilicity (LogP) of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the mandated method.

Causality Behind the Methodological Choice

Traditional shake-flask methods (water/octanol partitioning) are notoriously unreliable for halogenated ethers. These compounds often act as weak surfactants, forming micro-emulsions at the aqueous-organic interface that skew concentration readings. The RP-HPLC method, standardized under OECD Test Guideline 117 , eliminates this artifact[3]. By correlating the retention time of the compound on a C18 column with its partition coefficient, the system becomes self-validating and highly reproducible[3].

Protocol: LogP Determination via RP-HPLC (OECD 117)

This protocol establishes a self-validating system by incorporating an unretained marker for dead-time calculation and a multi-point calibration curve.

  • Mobile Phase Preparation :

    • Prepare an isocratic mobile phase consisting of HPLC-grade Methanol and Water (e.g., 75:25 v/v).

    • Degas the mixture thoroughly via sonication under vacuum to prevent baseline drift.

  • Dead Time (

    
    ) Determination :
    
    • Inject a non-retained organic substance (e.g., thiourea or formamide).

    • Record the retention time to establish the column's void volume/dead time (

      
      ).
      
  • Reference Substance Calibration :

    • Select a minimum of six reference substances with known LogP values that bracket the expected LogP of the test compound (range: 1.0 to 4.0).

    • Inject each reference standard and record their retention times (

      
      ).
      
  • Capacity Factor (

    
    ) Calculation :
    
    • For each reference, calculate the capacity factor using the formula:

      
      .
      
    • Construct a linear calibration curve by plotting

      
       versus the known 
      
      
      
      values. Ensure the
      
      
      value is
      
      
      .
  • Sample Analysis :

    • Dissolve trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol in the mobile phase to a concentration of 1 mg/mL.

    • Inject the sample in triplicate and record the average retention time.

  • Data Interpolation :

    • Calculate the capacity factor (

      
      ) for the sample.
      
    • Interpolate the final LogP value directly from the established calibration curve.

LogPWorkflow S1 Sample Prep: Dissolve in Mobile Phase S2 RP-HPLC Injection (C18 Column) S1->S2 S3 Isocratic Elution (MeOH/Water) S2->S3 S4 Retention Time (tR) Measurement S3->S4 S5 LogP Calculation via Calibration Curve S4->S5

Diagram 2: Step-by-step analytical workflow for RP-HPLC LogP determination.

Synthetic Utility and Downstream Workflows

The physical properties of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol heavily dictate its handling and synthetic applications. Because of the lipophilic bromophenoxy moiety and the polar hydroxyl group, the compound exhibits excellent solubility in aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).

This solubility profile is highly advantageous. It allows the compound to be seamlessly integrated into homogenous transition-metal-catalyzed reactions. The 4-bromo substituent is a prime candidate for Suzuki-Miyaura cross-coupling (to form biaryl systems) or Buchwald-Hartwig amination (to introduce complex amine side chains). The secondary hydroxyl group on the THF ring can either be protected (e.g., as a silyl ether) to prevent side reactions, or utilized directly as a directing group or a site for further functionalization (such as Mitsunobu inversion or fluorination).

By leveraging these intrinsic physical properties, researchers can rapidly expand this core scaffold into libraries of diverse, drug-like candidates with highly predictable ADME characteristics.

References

  • Lipinski's Rule of 5 Source: GARDP Revive / Advanced Drug Delivery Reviews URL:[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice / OECD Guidelines for the Testing of Chemicals URL:[Link]

Sources

Foundational

Solubility Dynamics of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol in Dimethyl Sulfoxide (DMSO): A Technical Guide

Executive Summary In preclinical drug discovery and organic synthesis, the reliable preparation of compound stock solutions is a foundational requirement. trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (CAS: 1258963-16-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and organic synthesis, the reliable preparation of compound stock solutions is a foundational requirement. trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (CAS: 1258963-16-4) is a highly versatile halogenated building block[1]. Its structural combination of a polar tetrahydrofuran ring, a hydrogen-bond donating hydroxyl group, and a lipophilic bromophenoxy moiety presents unique solvation dynamics.

Dimethyl sulfoxide (DMSO) serves as the gold-standard solvent for such molecules due to its dipolar aprotic nature, capable of dissolving both polar and non-polar entities[2]. This whitepaper provides a comprehensive, mechanistically grounded guide to understanding, achieving, and maintaining the solubility of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol in DMSO for high-throughput screening (HTS), fragment-based drug discovery (FBDD), and NMR spectroscopic applications.

Physicochemical Profiling & Mechanistic Basis for Solvation

To understand how to dissolve a compound, one must first understand why it dissolves. The solubility of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol in DMSO is driven by highly favorable thermodynamic interactions between the solute's functional groups and the solvent matrix.

The Solute: trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

The molecule features a trans stereochemical arrangement, minimizing steric hindrance between the hydroxyl group at the 3-position and the 4-bromophenoxy group at the 4-position.

  • Hydrogen Bond Donor (HBD): The secondary alcohol (-OH) is a strong HBD.

  • Lipophilicity: The 4-bromophenyl group contributes significant lipophilicity and polarizability due to the heavy bromine atom.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO (


) is a highly polar, water-miscible organic liquid with a dielectric constant of 48.9 at 20°C and a strong dipole moment of 4.3 D[3].
  • Hydrogen Bond Acceptor (HBA): The highly polarized sulfoxide oxygen (

    
    ) is an exceptional HBA, though DMSO itself lacks HBD capabilities[2].
    
  • Dispersion Forces: The two methyl groups provide a hydrophobic environment that readily interacts with aromatic and halogenated systems.

Solvation Thermodynamics (Causality)

When trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol is introduced to DMSO, the high dielectric constant of the solvent effectively shields the electrostatic forces holding the solute's crystal lattice together. The primary thermodynamic driver (Enthalpy of Mixing,


) is the formation of robust intermolecular hydrogen bonds between the solute's furanol -OH and the DMSO 

oxygen. Simultaneously, the methyl groups of DMSO engage in favorable London dispersion forces with the polarizable bromine atom and the aromatic ring. This dual-action solvation mechanism ensures high solubility, typically well above the 10 mM threshold required for standard stock solutions[4].

Solvation A Solid State trans-4-(4-bromophenoxy) tetrahydrofuran-3-ol B Lattice Energy Disruption A->B Addition of DMSO (Dielectric Const. 48.9) C DMSO Solvation Shell Formation B->C H-Bonding (OH ··· O=S) Dispersion (Br-Ph ··· Me) D Thermodynamically Stable Solution (>50 mM) C->D Enthalpy of Mixing < 0

Caption: Thermodynamic pathway of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol solvation in DMSO.

Quantitative Solubility Parameters

The following table synthesizes the physicochemical parameters of the compound alongside its expected behavior in DMSO. While empirical solubility can vary based on crystalline polymorphs, the molecular descriptors strongly predict high solubility profiles suitable for fragment-based screening (FBS)[4].

ParameterValue / DescriptorImpact on DMSO Solubility
Molecular Formula

Small molecular weight favors rapid dissolution kinetics.
Molecular Weight 259.10 g/mol [1]Ideal for high-concentration (e.g., 50-100 mM) stock formulation.
LogP (Estimated) ~2.1 - 2.6Balanced lipophilicity; easily solvated by DMSO's methyl groups.
H-Bond Donors (HBD) 1 (-OH group)Forms strong, stabilizing H-bonds with DMSO's sulfoxide oxygen.
H-Bond Acceptors (HBA) 3 (Ether oxygens, -OH)Minimal impact, as DMSO is not an H-bond donor.
Target Stock Conc. 10 mM to 50 mMEasily achievable; standard for HTS and biological assays[5].

Experimental Workflow: Preparation of DMSO Stock Solutions

The preparation of a stock solution must be a self-validating system. The primary failure mode in DMSO stock preparation is not the inherent insolubility of the compound, but rather the hygroscopicity of DMSO . DMSO rapidly absorbs atmospheric moisture, which dramatically decreases the solubility of lipophilic compounds, causing them to precipitate or "crash out"[5].

Protocol: 50 mM Stock Solution Preparation

Materials Required:

  • trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (Purity

    
     98%)
    
  • Anhydrous DMSO (

    
     0.005% water, sealed under Argon)
    
  • Amber glass vials with PTFE-lined caps

  • Analytical balance (0.01 mg precision)

  • Bath sonicator (temperature controlled)

Step-by-Step Methodology:

  • Gravimetric Analysis: Accurately weigh 12.96 mg of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol into a clean, dry amber glass vial. (Calculation: 12.96 mg / 259.10 g/mol = 0.05 mmol).

  • Anhydrous Solvent Addition: Working rapidly to minimize atmospheric exposure, add exactly 1.00 mL of anhydrous DMSO to the vial to achieve a 50 mM concentration.

  • Mechanical Agitation: Cap the vial tightly. Vortex for 30 seconds to initiate lattice disruption.

  • Controlled Sonication: Place the vial in a bath sonicator for 5–10 minutes. Crucial Causality: Monitor the water bath temperature. While DMSO is chemically stable up to 150°C[3], excess heat can cause localized solvent expansion, altering the molarity of the stock. Keep the bath below 25°C.

  • Visual and Analytical QC: Inspect the solution against a dark background. It must be optically clear with no Tyndall effect (light scattering by micro-particulates). For rigorous validation, analyze a 10

    
    L aliquot via LC-MS or 
    
    
    
    -NMR (using DMSO-
    
    
    ) to confirm concentration and structural integrity[5].
  • Inert Atmosphere Sealing: Purge the headspace of the vial with a gentle stream of Argon gas before final capping. This displaces oxygen and atmospheric moisture, preventing the degradation of the stock over time.

Workflow Step1 1. Gravimetric Weighing Step2 2. Anhydrous DMSO Addition Step1->Step2 Target: 50 mM Step3 3. Vortex & Sonication (Max 25°C) Step2->Step3 Minimize air exposure Step4 4. Visual & Analytical QC (NMR/LC-MS) Step3->Step4 Ensure complete dissolution Step5 5. Argon Headspace Purge Step4->Step5 QC Pass (No particulates) Step6 6. Storage at -20°C (Desiccated) Step5->Step6 Prevent water ingress

Caption: Standard operating procedure for preparing and storing DMSO stock solutions.

Handling, Storage, and Freeze-Thaw Dynamics

The physical properties of DMSO dictate strict handling protocols. DMSO has a relatively high freezing point of 18.5 °C (65.3 °F)[2]. Therefore, at standard storage temperatures (-20 °C), the stock solution will freeze solid.

Mitigating Freeze-Thaw Artifacts

When transitioning the trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol stock from -20 °C storage to room temperature for assay use, researchers must account for concentration gradients.

  • The Causality of Gradients: As DMSO thaws, the solvent may melt faster than the solvated compound can re-homogenize, creating a highly concentrated boundary layer that can trigger localized precipitation.

  • Resolution: Always allow the vial to equilibrate to room temperature (approx. 22 °C) completely. Once liquefied, the solution must be vortexed for a minimum of 15 seconds to ensure homogeneous molarity before pipetting.

Dilution into Aqueous Media

For biological assays, the DMSO stock is typically diluted into aqueous buffers (e.g., PBS, HEPES). Because trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol contains a lipophilic bromophenoxy group, rapid dilution into water can cause "crashing out"[5]. To prevent this, perform serial dilutions or maintain a final assay DMSO concentration of 1% to 2%, utilizing constant agitation during the addition step to prevent localized supersaturation.

References

  • Fisher Scientific. "eMolecules trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol". Fisher Scientific.
  • gChem. "DMSO Physical Properties". gChem Global.
  • Wikipedia. "Dimethyl sulfoxide". Wikipedia, The Free Encyclopedia.
  • BenchChem. "Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6". BenchChem.
  • National Center for Biotechnology Information (PMC). "DMSO Solubility Assessment for Fragment-Based Screening". NIH.

Sources

Foundational

In-Depth Technical Guide: Cis- vs. Trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Executive Summary The distinction between cis- and trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol represents a critical stereochemical divergence in the synthesis of bioactive ethers, particularly in the development of ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between cis- and trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol represents a critical stereochemical divergence in the synthesis of bioactive ethers, particularly in the development of antifungal azoles (e.g., Posaconazole analogs) and kinase inhibitors.

While the trans-isomer is the kinetic and thermodynamic product of standard epoxide ring-opening, the cis-isomer often requires engineered synthetic inversion (Mitsunobu) or specific chiral pool starting materials. This guide dissects their structural differences, synthetic pathways, and rigorous analytical differentiation, providing a self-validating roadmap for researchers.

Structural & Conformational Analysis

The tetrahydrofuran (THF) ring is not planar; it exists in a dynamic equilibrium of "envelope" and "twist" puckered conformations to minimize torsional strain. This flexibility complicates the differentiation of cis and trans isomers compared to rigid systems like cyclohexane.

Stereochemical Definitions
  • Trans-Isomer: The hydroxyl group (-OH) at C3 and the 4-bromophenoxy group (-OAr) at C4 are on opposite faces of the THF ring (anti-relationship). This is the expected outcome of

    
    -type epoxide opening.
    
  • Cis-Isomer: The -OH and -OAr groups reside on the same face (syn-relationship). This conformation is sterically more congested and typically requires synthetic inversion to access.

NMR Differentiation (The Critical Analytical Tool)

In 3,4-disubstituted THFs,


 coupling constants are the primary diagnostic tool, but they must be interpreted with caution due to ring pseudorotation.
FeatureTrans-Isomer (Anti)Cis-Isomer (Syn)Mechanistic Reasoning

(Hz)
0 – 4 Hz 6 – 8 Hz Karplus relationship: Trans dihedral angle is ~120°–150° (low

), while Cis is ~0°–40° (high

).
NOE Correlation Weak/AbsentStrong Nuclear Overhauser Effect (NOE) confirms spatial proximity of H3 and H4 in the cis isomer.

Shift (C3/C4)
Shielded (Relative)DeshieldedSteric compression in cis isomers often leads to downfield shifts (deshielding) compared to trans.

Expert Insight: Do not rely solely on


-values. In certain envelope conformations, the dihedral angles of trans protons can widen, increasing 

values to overlap with cis. Always validate with 1D-NOESY: Irradiating H3 should enhance the H4 signal significantly only in the cis isomer.

Synthetic Divergence: Pathways to Isomer Selection

The synthesis of these isomers hinges on the reactivity of the precursor 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).

Pathway A: The Trans-Selective Route (Epoxide Opening)

Nucleophilic attack of a phenoxide on the epoxide proceeds via a backside (


) mechanism. Due to the geometric constraints of the 3-membered ring, the nucleophile must approach anti to the epoxide oxygen, exclusively yielding the trans-alcohol .
Pathway B: The Cis-Selective Route (Mitsunobu Inversion)

Accessing the cis-alcohol typically involves inverting the stereocenter of the trans-alcohol. The Mitsunobu reaction is ideal here: it activates the trans-hydroxyl group as a leaving group (alkoxyphosphonium salt) and displaces it with a carboxylate nucleophile (inversion), followed by hydrolysis to the alcohol.

DOT Diagram: Synthetic Workflow

SynthesisPathways Epoxide 3,4-Epoxytetrahydrofuran TransProduct TRANS-Isomer (Kinetic Product) Epoxide->TransProduct SN2 Attack (Anti) Phenol 4-Bromophenol + Base Phenol->TransProduct Mitsunobu Mitsunobu Inversion (DIAD, PPh3, p-NO2-BzOH) TransProduct->Mitsunobu Step 1: Activation EsterInter Inverted Ester Intermediate Mitsunobu->EsterInter Step 2: Inversion Hydrolysis Hydrolysis (LiOH/MeOH) EsterInter->Hydrolysis Step 3: Deprotection CisProduct CIS-Isomer (Thermodynamic Inversion) Hydrolysis->CisProduct Final Product

Caption: Divergent synthesis showing the direct epoxide opening to the Trans-isomer and the subsequent inversion sequence required to access the Cis-isomer.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific byproducts (e.g., TPPO) or shifts in TLC Rf values serve as checkpoints.

Protocol A: Synthesis of Trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Mechanism: Base-catalyzed regioselective epoxide opening.

  • Reagents:

    • 3,4-Epoxytetrahydrofuran (1.0 equiv)

    • 4-Bromophenol (1.1 equiv)

    • Cesium Carbonate (

      
      ) (1.5 equiv) - Preferred over NaH for milder conditions.
      
    • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve 4-bromophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT (Check: Solution may turn slightly yellow due to phenoxide formation).
      
    • Add 3,4-epoxytetrahydrofuran dropwise.

    • Heat to 80°C for 12–16 hours.

    • Checkpoint: Monitor TLC. The epoxide (less polar) should disappear; a new, more polar spot (alcohol) appears.

  • Workup:

    • Dilute with EtOAc, wash with water (3x) to remove DMF.

    • Dry over

      
      , concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
      
Protocol B: Synthesis of Cis-4-(4-bromophenoxy)tetrahydrofuran-3-ol (via Inversion)

Mechanism: Mitsunobu inversion followed by hydrolysis.

  • Step 1: Inversion (Esterification)

    • Reagents: Trans-isomer (from Protocol A), Triphenylphosphine (

      
      , 1.5 equiv), 4-Nitrobenzoic acid (1.5 equiv), DIAD (1.5 equiv), Anhydrous THF.
      
    • Procedure:

      • Cool a solution of Trans-alcohol,

        
        , and 4-Nitrobenzoic acid in THF to 0°C.
        
      • Add DIAD dropwise (maintain Temp < 5°C to prevent side reactions).

      • Stir at RT for 12 h.

    • Checkpoint: Formation of solid

      
       precipitate often occurs. TLC should show conversion of the polar alcohol to a non-polar ester.
      
  • Step 2: Hydrolysis

    • Dissolve the intermediate ester in MeOH/THF (1:1).

    • Add LiOH (2.0 equiv, aq. solution). Stir at RT for 4 h.

    • Workup: Extract with DCM. The product is the Cis-alcohol .

Functional Implications & Reactivity[2][3][4][5]

The orientation of the hydroxyl group dictates the reactivity of the molecule in downstream drug development applications.

PropertyTrans-IsomerCis-IsomerImplication
Mesylation Rate FasterSlowerThe cis isomer suffers from steric hindrance from the neighboring aryloxy group, slowing down functionalization of the -OH.
Intramolecular Cyclization DifficultFavorableIf the phenoxy group has an ortho-substituent capable of displacement, the cis geometry brings it closer to the -OH, facilitating cyclization.
Chromatography Lower Retention TimeHigher Retention TimeOn non-polar columns (C18), the cis isomer (more compact/polar face) often elutes differently than the trans isomer.
Biological Relevance (SAR)

In kinase inhibitors and azole antifungals, the THF ring acts as a scaffold to orient the pharmacophores.

  • Trans-scaffold: Linear vector; often spans deep hydrophobic pockets.

  • Cis-scaffold: "Kinked" vector; useful for inducing turns in the binding conformation or interacting with solvent-exposed regions.

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Synthesis of Tetrahydrofuran-3-ols via Epoxide Opening: Gao, L., & Murai, A. "Synthetic studies on the tetrahydrofuran ring system." Tetrahedron Letters, 1992.

  • NMR Conformational Analysis of 3,4-Disubstituted THFs: Chertkov, V. A., et al. "Synthesis and NMR spectra of tetrahydrofuran-2-13C." Chemistry of Heterocyclic Compounds, 2012.

  • General Mitsunobu Protocol for Hindered Alcohols: Organic Syntheses, Coll. Vol. 10, p. 550 (2004).

Exploratory

InChIKey and SMILES for trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Executive Summary This technical guide provides the definitive cheminformatics identifiers and synthetic methodology for trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol . This molecule serves as a critical fragment in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides the definitive cheminformatics identifiers and synthetic methodology for trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol . This molecule serves as a critical fragment in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the tetrahydrofuran (THF) scaffold provides a rigid, polar vector for substituent display.

The guide details the exact InChIKey/SMILES representations, outlines a self-validating synthetic route via epoxide ring-opening, and establishes analytical protocols for confirming the trans-diastereoselectivity.

Part 1: Cheminformatics Identity

The following identifiers correspond to the trans-diastereomer. Note that "trans" implies a relative stereochemistry between the hydroxyl group at C3 and the aryloxy group at C4. The identifiers below represent the (3R,4R) enantiomer, which is commonly cited as the reference standard for the trans series in commercial catalogs.

Identity Card
Identifier TypeValue
Common Name trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol
IUPAC Name (3R,4R)-4-(4-bromophenoxy)tetrahydrofuran-3-ol (and enantiomer)
CAS Registry Number 1258963-16-4
InChIKey DLWPAASSYWIWAW-NXEZZACHSA-N
Canonical SMILES C1C(C(CO1)OC2=CC=C(C=C2)Br)O
Isomeric SMILES C1OC2=CC=C(C=C2)Br)O
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Stereochemical Logic

The "trans" designation indicates that the C3-Hydroxyl and C4-Aryloxy groups reside on opposite faces of the THF ring.

  • Isomeric SMILES Breakdown: [C@H]...[C@@H] (or [C@@H]...[C@H]) in the SMILES string enforces this anti-relationship.

  • InChIKey Hash: The second block (NXEZZACH) encodes this stereochemical layer. A change to cis would alter this block entirely.

Part 2: Synthetic Methodology

Core Directive: Synthesis of trans-3,4-disubstituted tetrahydrofurans is most reliably achieved via the nucleophilic opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).

Mechanism of Action

The reaction proceeds via an SN2 mechanism . The 4-bromophenolate anion attacks the epoxide carbon from the face opposite the oxygen bridge. This "backside attack" inherently inverts the configuration at the electrophilic carbon, guaranteeing the trans outcome relative to the remaining epoxide oxygen (which becomes the C3-hydroxyl).

Pathway Visualization

Synthesis SM1 3,4-Epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) TS Transition State (Backside Attack) SM1->TS Electrophile SM2 4-Bromophenol SM2->TS Nucleophile Reagent Base (K2CO3 or NaH) DMF, 80°C Reagent->TS Catalysis Product trans-4-(4-bromophenoxy) tetrahydrofuran-3-ol TS->Product Inversion of Configuration (S_N2)

Figure 1: SN2 ring-opening mechanism ensuring trans-selectivity.

Experimental Protocol

Objective: Synthesis of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol.

  • Reagent Preparation:

    • Charge a reaction vessel with 4-bromophenol (1.0 equiv) and anhydrous DMF (Dimethylformamide) or DMSO .

    • Add K₂CO₃ (1.5 equiv) or NaH (1.1 equiv, 60% dispersion) at 0°C to generate the phenolate. Stir for 30 minutes.

  • Epoxide Addition:

    • Add 3,6-dioxabicyclo[3.1.0]hexane (1.1 equiv) dropwise.

    • Note: This epoxide is commercially available or can be synthesized from 2,5-dihydrofuran via MCPBA oxidation [1].

  • Reaction:

    • Heat the mixture to 80–90°C for 12–16 hours.

    • Process Control: Monitor via TLC (Hexane/EtOAc) or LC-MS for the disappearance of the phenol.

  • Workup & Purification:

    • Quench with water and extract into Ethyl Acetate (EtOAc).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the "trans" designation, the following analytical signatures must be verified.

1H NMR Coupling Constants ( -Values)

The coupling constant between protons at C3 and C4 (


) is the primary discriminator for stereochemistry in five-membered rings.
  • Trans (

    
    ):  Typically 0 – 4 Hz . The dihedral angle (~90–120°) minimizes the Karplus coupling.
    
  • Cis (

    
    ):  Typically 6 – 8 Hz .
    
  • Validation Criteria: If the multiplet for the proton at C3 (approx. 4.3–4.5 ppm) shows a small vicinal coupling to C4, the trans configuration is confirmed [2].

Mass Spectrometry (Isotope Pattern)

The presence of the bromine atom provides a distinct "self-validating" mass signature.

  • Pattern: A 1:1 doublet ratio for

    
     and 
    
    
    
    peaks due to
    
    
    and
    
    
    natural abundance.
  • Target Mass (ES+): 259.0 and 261.0 Da (

    
    ).
    
Cheminformatics Logic Flow

Validation Step1 Isolate Product Step2 1H NMR Analysis Step1->Step2 Decision Measure J(H3-H4) Step2->Decision ResultA J < 4 Hz (Trans Confirmed) Decision->ResultA Small Coupling ResultB J > 6 Hz (Cis - Synthesis Failed) Decision->ResultB Large Coupling

Figure 2: Logical decision tree for stereochemical validation.

Part 4: Applications in Drug Discovery

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD).

  • Solubility & Vector: The THF ether oxygen and the hydroxyl group provide hydrogen bond acceptor/donor pairs that improve water solubility (logP ~1.8) compared to carbocyclic analogs.

  • Linker Chemistry: The bromine handle allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate the core into complex kinase inhibitors.

References

  • Chertkov, A. V., et al. (2013).[1] Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • PubChem. (n.d.).[2] Trans-4-Amino-Tetrahydro-Furan-3-Ol Compound Summary. (Used for comparative InChI logic on 3,4-trans-THF systems). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regio- and Stereoselective Ring-Opening of 3,4-Epoxytetrahydrofuran with 4-Bromophenol

Executive Summary The nucleophilic ring-opening of epoxides is a foundational transformation in organic synthesis, providing direct access to functionalized vicinal diol derivatives. Specifically, the addition of 4-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nucleophilic ring-opening of epoxides is a foundational transformation in organic synthesis, providing direct access to functionalized vicinal diol derivatives. Specifically, the addition of 4-bromophenol to meso-3,4-epoxytetrahydrofuran yields trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol. This structural motif serves as a critical intermediate in the development of novel heterocyclic antibacterial compounds and LpxC inhibitors[1][2]. This application note details a robust, self-validating protocol for this transformation, emphasizing the causality behind reagent selection, stereochemical outcomes, and step-by-step operational parameters.

Mechanistic Insights & Experimental Rationale

The reaction proceeds via a base-catalyzed bimolecular nucleophilic substitution (SN2) mechanism. Because meso-3,4-epoxytetrahydrofuran is a symmetric, internal epoxide, nucleophilic attack at either epoxide carbon yields the same trans-isomer due to the strict requirement for anti-addition[3][4].

To ensure high yields and minimize side reactions, the experimental conditions must be carefully tuned:

  • Base Selection (The "Cesium Effect"): Cesium carbonate (Cs₂CO₃) is vastly superior to sodium or potassium carbonate for this transformation. The large ionic radius and high polarizability of the Cs⁺ ion prevent tight ion-pairing with the phenoxide intermediate. This leaves the 4-bromophenoxide "naked" and highly nucleophilic[1].

  • Solvent Dynamics: Anhydrous N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It solubilizes the reactants and stabilizes the SN2 transition state without hydrogen-bonding to the phenoxide, which would otherwise dampen its reactivity.

  • Thermal Activation: Unlike terminal epoxides, aliphatic internal epoxides like 3,4-epoxytetrahydrofuran are sterically hindered and exhibit significant activation barriers[5]. Consequently, elevated temperatures (90–120 °C) are strictly required to drive the ring-opening to completion[1][2].

  • Phase Transfer Catalysis (Optional): The addition of benzyltriethylammonium chloride (TEBAC) can facilitate solid-liquid phase transfer of the carbonate base, accelerating the initial deprotonation of the phenol[2].

Workflow Visualization

Mechanism Phenol 4-Bromophenol (Nucleophile Precursor) Base Cs2CO3 in DMF (Deprotonation) Phenol->Base Phenoxide 4-Bromophenoxide (Active Nucleophile) Base->Phenoxide - HCO3- Transition SN2 Anti-Addition (90-120 °C) Phenoxide->Transition Epoxide meso-3,4-Epoxytetrahydrofuran (Electrophile) Epoxide->Transition Product trans-4-(4-bromophenoxy) tetrahydrofuran-3-ol Transition->Product Ring Opening

Mechanistic workflow for the base-catalyzed SN2 ring-opening of 3,4-epoxytetrahydrofuran.

Quantitative Reaction Parameters

The following stoichiometry is optimized to ensure complete consumption of the epoxide, which is typically more challenging to separate from the final product than the phenol precursor.

ReagentMW ( g/mol )EquivalentsAmountRole
3,4-Epoxytetrahydrofuran 86.091.0 eq45.8 mmol (3.94 g)Electrophile
4-Bromophenol 173.011.2 eq55.0 mmol (9.51 g)Nucleophile
Cesium Carbonate (Cs₂CO₃) 325.822.0 eq91.6 mmol (29.9 g)Base
TEBAC (Optional)227.770.2 eq9.16 mmol (2.08 g)Phase Transfer Catalyst
Anhydrous DMF 73.09N/A150 mLSolvent

Step-by-Step Protocol

Phase 1: Nucleophile Activation
  • Preparation: Oven-dry a 500 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Dissolution: Add 4-bromophenol (9.51 g, 55.0 mmol) to the flask, followed by 150 mL of anhydrous DMF. Stir until completely dissolved.

  • Deprotonation: Slowly add Cs₂CO₃ (29.9 g, 91.6 mmol) to the stirring solution at room temperature. (Note: A slight color change may be observed as the highly conjugated phenoxide ion is generated). If utilizing TEBAC, add it during this step[1][2].

Phase 2: Epoxide Addition & Thermal SN2 Attack
  • Addition: Add 3,4-epoxytetrahydrofuran (3.94 g, 45.8 mmol) to the reaction mixture in a single portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90–100 °C using a precisely controlled heating mantle or oil bath.

  • Incubation: Stir vigorously at this temperature for 16 hours.

Phase 3: Quench & Isolation (Self-Validating System)
  • Cooling: Remove the heat source and allow the reaction to cool to room temperature.

  • Filtration (Crucial Step): Filter the crude mixture through a tightly packed Celite pad to remove insoluble inorganic salts (Cs₂CO₃ and CsHCO₃). Wash the pad with ethyl acetate (EtOAc, 2 × 50 mL)[2]. Causality: Removing these salts prevents severe emulsion formation during the subsequent aqueous extraction.

  • Quenching: Transfer the filtrate to a separatory funnel and quench by adding 400 mL of saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl provides a mild proton source (pH ~5.5) to safely protonate the alkoxide intermediate to the final alcohol without triggering acid-catalyzed ether cleavage or epoxide polymerization.

  • Extraction: Extract the aqueous layer with EtOAc (2 × 150 mL).

  • Washing: Wash the combined organic extracts with brine (3 × 100 mL) to effectively partition and remove residual DMF from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography (SiO₂, 100-200 mesh) using a gradient of 10% to 30% EtOAc in Hexanes to afford pure trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol.

Analytical Characterization & Troubleshooting

  • Reaction Monitoring (TLC): Monitor the reaction using 30% EtOAc in Hexanes. The starting 4-bromophenol is highly UV-active. The epoxide is not UV-active and requires a KMnO₄ or PMA stain for visualization. The product will appear as a new, highly UV-active spot that is more polar than the starting phenol.

  • Structural Confirmation (NMR): In ¹H NMR, the stereochemical outcome can be verified by examining the coupling constant (J) between the protons on the C3 and C4 carbons of the tetrahydrofuran ring. However, because cis and trans coupling constants in 5-membered rings can occasionally overlap, 2D NOESY NMR is recommended for absolute stereochemical confirmation.

  • Troubleshooting Incomplete Conversion: If unreacted epoxide remains after 16 hours, verify the anhydrous nature of the DMF. Trace water at 100 °C can competitively hydrolyze the epoxide into the corresponding diol, consuming the electrophile.

References

1.[1] Antibacterial compounds (WO2024036170A1), Google Patents. URL: 2.[2] Antibacterial compounds (WO2024036176A1), Google Patents. URL: 3.[5] Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review, PMC - NIH. URL: [Link] 4.[3] Epoxide Ring Opening With Base, Master Organic Chemistry. URL: [Link] 5.[4] 18.6: Reactions of Epoxides - Ring-opening, Chemistry LibreTexts. URL: [Link]

Sources

Application

The Strategic Role of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol and its Derivatives in the Synthesis of Empagliflozin: A Detailed Guide for Pharmaceutical Development

Introduction: The landscape of type 2 diabetes management has been significantly reshaped by the advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. Among these, Empagliflozin stands out for its efficacy in gly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The landscape of type 2 diabetes management has been significantly reshaped by the advent of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. Among these, Empagliflozin stands out for its efficacy in glycemic control and its proven cardiovascular benefits.[1] The intricate molecular architecture of Empagliflozin necessitates a sophisticated and well-orchestrated synthetic strategy, wherein the selection of key intermediates is paramount to achieving high yield, purity, and stereoselectivity. This technical guide delves into the critical role of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol and its derivatives, particularly (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran, as pivotal pharmaceutical intermediates in the industrial production of Empagliflozin.

Core Molecular Scaffolding and the Significance of the Tetrahydrofuran Moiety

The chemical structure of Empagliflozin, (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol, features a C-aryl glucoside core linked to a substituted aromatic system via a methylene bridge.[2] The tetrahydrofuran-3-yloxy moiety is a crucial component of the molecule, contributing to its binding affinity and overall pharmacological profile. The synthesis of this specific fragment, and its subsequent coupling to the core structure, represents a key challenge in the overall manufacturing process.

Synthetic Pathways Leveraging Tetrahydrofuran-based Intermediates

The industrial synthesis of Empagliflozin has evolved to optimize efficiency and minimize costs. A convergent approach is often favored, where key fragments of the molecule are synthesized separately and then coupled together in the later stages. The intermediate (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran serves as a prime example of such a fragment, containing the essential tetrahydrofuran ring and the substituted benzyl group.

Protocol 1: Synthesis of the Key Intermediate (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran

This protocol outlines a common synthetic route to the pivotal tetrahydrofuran intermediate, which is then utilized in the subsequent coupling steps to construct the final Empagliflozin molecule.

Reaction Scheme:

G A 4-Hydroxybenzyl chloride D Intermediate III A->D 1. MsCl, CH2Cl2, -5 to 0°C 2. (S)-3-Hydroxytetrahydrofuran, DIPEA, THF, reflux B Methanesulfonyl chloride B->D C (S)-3-Hydroxytetrahydrofuran C->D F Intermediate IV D->F 4-Iodoaniline E 4-Iodoaniline E->F G (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran F->G Diazotization, CuCl

Caption: Synthesis of the key tetrahydrofuran intermediate for Empagliflozin.

Step-by-Step Procedure:

  • Mesylation of 4-Hydroxybenzyl chloride: In a suitable reactor, 4-hydroxybenzyl chloride is dissolved in dichloromethane. The solution is cooled to a temperature between -5 and 0°C. Methanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction is allowed to proceed for approximately 2 hours.[3]

  • Etherification with (S)-3-Hydroxytetrahydrofuran: Following the completion of the mesylation, the dichloromethane is removed by distillation under reduced pressure to yield an oily residue. This residue is then dissolved in tetrahydrofuran. N,N-diisopropylethylamine (DIPEA) and (S)-3-hydroxytetrahydrofuran are added to the solution. The mixture is heated to reflux and maintained for about 5 hours.[3]

  • Work-up and Isolation: After the reaction is complete, the tetrahydrofuran is recovered by distillation under reduced pressure. Ethyl acetate and water are added to the residue. The pH is adjusted to 4-5 using concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered to yield a solution containing the intermediate product.[3]

  • Subsequent Conversion to the Final Intermediate: The resulting compound is then further reacted with 4-iodoaniline, followed by a diazotization reaction with cuprous chloride to yield (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran.[3][4]

Protocol 2: Friedel-Crafts Acylation and Subsequent Reduction

An alternative and widely employed strategy involves a Friedel-Crafts acylation followed by reduction to introduce the benzyl moiety.

Reaction Scheme:

G A 2-Chloro-5-iodobenzoic acid C (5-iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furyl]oxy]phenyl]methanone A->C Acylation B (S)-3-Phenoxytetrahydrofuran B->C D (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran C->D Carbonyl Reduction

Caption: Alternative synthesis via Friedel-Crafts acylation and reduction.

Step-by-Step Procedure:

  • Acylation Reaction: (S)-3-phenoxytetrahydrofuran is reacted with 2-chloro-5-iodobenzoic acid in a suitable solvent system, such as a mixture of tetrahydrofuran and dimethyl sulfoxide, to form the corresponding benzophenone derivative.[4]

  • Carbonyl Reduction: The carbonyl group of the resulting methanone is then reduced to a methylene group to furnish the desired (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran.[4]

The Role of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol in the Synthetic Puzzle

While the direct application of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol is less explicitly detailed in the context of Empagliflozin synthesis in the reviewed literature, its structural similarity to the key intermediates strongly suggests its potential as a precursor. The "trans" stereochemistry and the presence of the hydroxyl and bromophenoxy groups make it an ideal starting material for the synthesis of the crucial (S)-3-hydroxytetrahydrofuran or its derivatives. The bromine atom on the phenyl ring can be strategically utilized for cross-coupling reactions or can be replaced in later synthetic steps.

Analytical Characterization and Quality Control

The purity and identity of the tetrahydrofuran intermediate are critical for the successful synthesis of the final Active Pharmaceutical Ingredient (API). A combination of analytical techniques is employed to ensure the quality of the intermediate.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the intermediate and to identify and quantify any process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and stereochemistry of the intermediate.
Mass Spectrometry (MS) To determine the molecular weight of the intermediate and to aid in the identification of impurities.

Conclusion

The synthesis of Empagliflozin is a testament to the advancements in modern synthetic organic chemistry. The strategic use of key intermediates, such as derivatives of tetrahydrofuran, is fundamental to the efficiency and scalability of the manufacturing process. While the direct use of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol is not explicitly documented in the primary synthesis routes for Empagliflozin, its structural features position it as a highly plausible and valuable precursor for the construction of the critical tetrahydrofuran moiety. A thorough understanding of the synthesis and characterization of these intermediates is indispensable for researchers and professionals in the field of drug development and manufacturing.

References

  • CN108178751A - Synthesis method of Empagliflozin intermediate - Google P
  • “Process For The Preparation Of Empagliflozin” - Quick Company. (URL: not available)
  • CN114213365A - Synthetic method of empagliflozin intermediate - Google P
  • an efficient synthesis for empagliflozin (an inhibitor of sglt-2) - wjpps | ABSTRACT. (URL: not available)
  • WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google P
  • 107652278 Synthesis process for empagliflozin - WIPO Patentscope. (URL: [Link])

  • US9902751B2 - Process for the preparation of empagliflozin - Google P
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  • Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. (URL: not available)
  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. (URL: not available)
  • Empagliflozin Intermediate/ (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran/ 915095-89-5 - Sinoway. (URL: not available)
  • China empagliflozin intermediates diabetics factory - farmasino pharmaceuticals (anhui) co.,ltd. (URL: not available)
  • Thieme E-Journals - Synthesis / Full Text. (URL: [Link])

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  • STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS Masatoshi Murakata and Masahiro Nag - LOCKSS: Serve Content. (URL: not available)

Sources

Method

Application Note: Stereoselective Synthesis of trans-Tetrahydrofuran-3-ol via Intramolecular Nucleophilic Ring-Opening

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry. Abstract: This document provides a detailed protocol and scientific rationale for the...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of trans-tetrahydrofuran-3-ol, a valuable heterocyclic building block. The strategy detailed herein employs an acid-catalyzed intramolecular nucleophilic ring-opening of a chiral epoxy alcohol precursor. We will delve into the mechanistic underpinnings that govern the reaction's high stereoselectivity, offer a step-by-step experimental procedure, and discuss critical parameters for optimization and troubleshooting.

Introduction: The Significance of the Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring system is a privileged scaffold found in a vast array of natural products and pharmaceuticals. Its unique conformational properties and ability to engage in hydrogen bonding make it a frequent choice in drug design. Specifically, substituted tetrahydrofuran-3-ols serve as key intermediates in the synthesis of complex molecules, including antiviral agents and cardiovascular drugs.

The protocol described here focuses on a robust and stereocontrolled method to access the trans-isomer of 3-hydroxytetrahydrofuran. The core of this strategy is the intramolecular cyclization of an epoxy alcohol. This approach leverages the inherent reactivity of the strained epoxide ring, which, under specific catalytic conditions, undergoes a ring-opening cyclization to form the thermodynamically stable five-membered THF ring.[1][2]

Mechanistic Rationale: Achieving trans-Stereoselectivity

The stereochemical outcome of the reaction is dictated by the mechanism of the epoxide ring-opening. Epoxides can be opened under either acidic or basic conditions.[3] For the purpose of this intramolecular cyclization, an acid-catalyzed pathway is generally preferred as it activates the epoxide towards attack by the weakly nucleophilic tethered hydroxyl group.

The reaction proceeds via a mechanism that has significant Sₙ2 character.[4][5] The key steps are:

  • Protonation of the Epoxide: The acid catalyst protonates the epoxide oxygen, converting it into a much better leaving group (an oxonium ion).[6] This step significantly increases the electrophilicity of the epoxide carbons.

  • Intramolecular Nucleophilic Attack: The tethered hydroxyl group acts as an intramolecular nucleophile. It attacks one of the electrophilic carbons of the protonated epoxide. According to Baldwin's rules for ring closure, this is a favored "5-exo-tet" cyclization.

  • Backside Attack and Inversion of Stereochemistry: The nucleophilic attack occurs from the side opposite to the carbon-oxygen bond of the epoxide.[7] This Sₙ2-like backside attack results in an inversion of the configuration at the carbon center being attacked. This inversion is the fundamental reason for the formation of the trans product, where the newly formed hydroxyl group and the adjacent side chain (in this case, a hydroxymethyl group) are on opposite faces of the THF ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral trans-tetrahydrofuran-3-ol product.

This mechanism is a hybrid between a pure Sₙ1 and Sₙ2 reaction. While the positive charge on the oxygen pulls electron density from the carbon atoms, creating some carbocation-like character (favoring attack at the more substituted carbon if applicable), the reaction does not proceed through a free carbocation.[8] The concerted, backside attack ensures the high stereoselectivity observed.[3][4]

G cluster_mech Acid-Catalyzed Intramolecular Ring-Opening Start Epoxy Alcohol Precursor ((R)-glycidol) Protonated Protonated Epoxide (Oxonium Ion) Start->Protonated 1. Protonation H_plus_in H⁺ (Catalyst) TransitionState Transition State (5-exo-tet cyclization) Protonated->TransitionState 2. Intramolecular     Backside Attack Cyclized Protonated THF Product TransitionState->Cyclized Product trans-Tetrahydrofuran-3-ol Cyclized->Product 3. Deprotonation H_plus_out H⁺ (Regenerated)

Caption: Mechanism of acid-catalyzed 5-exo-tet cyclization.

Experimental Protocol

This protocol details the synthesis of (S)-tetrahydrofuran-3-ol starting from commercially available (R)-glycidol. The choice of the starting enantiomer dictates the enantiomer of the product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-(-)-Glycidol>98% eeSigma-AldrichHighly pure, handle with care as it is a potential sensitizer.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificUsed to prepare the dilute acid catalyst.
Deionized WaterHigh PurityIn-houseUsed for the reaction medium and workup.
Diethyl Ether (Et₂O)AnhydrousAcros OrganicsFor extraction.
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentEMD MilliporeFor drying the organic phase.
Round-bottom flask (100 mL)-Pyrex
Magnetic stirrer and stir bar--
Separatory funnel (250 mL)--
Rotary evaporator-Büchi
Thin-Layer Chromatography (TLC)Silica gel 60 F₂₅₄MerckFor reaction monitoring.
Step-by-Step Procedure
  • Catalyst Preparation: Prepare a 0.1 M aqueous solution of sulfuric acid. To 95 mL of deionized water in a flask cooled in an ice bath, slowly and carefully add 0.5 mL of concentrated H₂SO₄. Allow the solution to warm to room temperature.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(-)-glycidol (5.0 g, 67.5 mmol).

  • Initiation of Cyclization: To the glycidol, add 50 mL of the prepared 0.1 M H₂SO₄ solution. Stir the resulting mixture at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Eluent: Ethyl acetate/Hexane (7:3).

    • Visualization: Staining with potassium permanganate (KMnO₄) solution.

    • The starting material (glycidol) will have a higher Rf than the more polar product (tetrahydrofuran-3-ol). The reaction is typically complete within 2-4 hours.

  • Workup - Neutralization: Once the reaction is complete (disappearance of the starting material spot on TLC), carefully neutralize the reaction mixture by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL). The product is highly water-soluble, so thorough extraction is critical.

  • Workup - Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If higher purity is required, the pale yellow oil can be purified by vacuum distillation.

    • Boiling Point: 93-95 °C at 20 mmHg.

    • Expected Yield: 4.8 - 5.4 g (80-90%).

Caption: Experimental workflow for the synthesis of trans-THF-3-ol.

Key Considerations and Troubleshooting

  • Choice of Acid Catalyst: While dilute sulfuric acid is effective and inexpensive, other non-nucleophilic acids like p-toluenesulfonic acid (pTSA) or camphorsulfonic acid (CSA) can also be used, often in organic solvents.[1] The key is to use an acid whose conjugate base is a poor nucleophile to prevent intermolecular opening of the epoxide. Using hydrohalic acids (e.g., HBr, HCl) is not recommended as this would lead to the formation of halohydrins.[9]

  • Solvent System: Water is an economical and green solvent for this transformation. However, the high water solubility of the product can make extraction challenging. For substrates that are not water-soluble, a polar, non-nucleophilic organic solvent like THF or 1,2-dichloroethane can be employed. The use of highly coordinating but non-nucleophilic solvents like hexafluoroisopropanol (HFIP) has also been shown to promote epoxide activation.[10]

  • Temperature Control: The reaction is generally run at room temperature. Applying heat can accelerate the reaction but may also increase the rate of side reactions, such as polymerization of the epoxide or the formation of the intermolecular diol (1,2,5,6-hexanetetrol).

  • Troubleshooting Guide:

    • Low Yield: The most common cause of low isolated yield is incomplete extraction due to the product's hydrophilicity. Increase the number of extractions or use a continuous liquid-liquid extractor. Ensure the aqueous phase was thoroughly saturated with salt (e.g., NaCl) before extraction to decrease the product's solubility.

    • Incomplete Reaction: If the reaction stalls, a slight increase in the catalyst concentration or gentle warming (to ~40 °C) can be attempted. Ensure the starting glycidol is of high purity.

    • Presence of Side Products: The primary side product is the diol from intermolecular hydrolysis. This can be minimized by running the reaction at a higher concentration, although this must be balanced with effective temperature control. If polymerization is observed (formation of a viscous, insoluble gum), the reaction temperature may be too high, or the catalyst concentration may be excessive.

Conclusion

The acid-catalyzed intramolecular ring-opening of epoxy alcohols is a highly efficient and stereoselective method for the synthesis of trans-tetrahydrofuran-3-ols. The protocol presented here is scalable, uses readily available reagents, and proceeds with a predictable stereochemical outcome governed by an Sₙ2-type mechanism.[4] This makes it a valuable and reliable procedure for researchers in need of this important heterocyclic building block for applications in drug discovery and total synthesis.

References

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: Epoxide Reactions Source: BYJU'S URL: [Link]

  • Title: Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs Source: Testbook URL: [Link]

  • Title: Opening of Epoxides With Acid Source: Master Organic Chemistry URL: [Link]

  • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review Source: CHIMIA URL: [Link]

  • Title: 9.14 Reactions of Epoxides: Ring-Opening Source: Fundamentals of Organic Chemistry-OpenStax Adaptation - The Pennsylvania State University URL: [Link]

  • Title: Epoxide ring opening by HX Source: Aakash Institute URL: [Link]

  • Title: Video: Acid-Catalyzed Ring-Opening of Epoxides Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Stereochemistry of epoxide ring-opening Source: YouTube URL: [Link]

  • Title: Ch15 : epoxide to 1,2-diols Source: University of Calgary URL: [Link]

  • Title: pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: WO2000056732A2 - Synthesis of epoxy-thf compounds Source: Google Patents URL
  • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PMC - NIH URL: [Link]

  • Title: HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes Source: MDPI URL: [Link]

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Application

Application Notes and Protocols for the Functionalization of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol Hydroxyl Group

Introduction: Navigating the Functionalization of a Multifunctional Scaffold trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol is a versatile chemical scaffold possessing a unique combination of functional groups: a secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Functionalization of a Multifunctional Scaffold

trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol is a versatile chemical scaffold possessing a unique combination of functional groups: a secondary alcohol, an ether linkage, and an aryl bromide. This trifecta of reactivity presents both opportunities and challenges for chemical modification. The secondary hydroxyl group is a prime target for functionalization, enabling the introduction of a wide array of chemical moieties to modulate the molecule's physicochemical and biological properties. This is of particular interest to researchers in drug discovery and development, where the core tetrahydrofuran motif is a common feature in many bioactive compounds.

However, the presence of the ether and aryl bromide functionalities necessitates a thoughtful approach to ensure chemoselectivity.[1] The ether oxygen can potentially coordinate with Lewis acids, while the aryl bromide may participate in undesired side reactions under certain conditions. Therefore, the selection of reagents and reaction conditions is paramount to achieving the desired transformation cleanly and efficiently.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the hydroxyl group of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol. We will delve into the mechanistic rationale behind each protocol, offering insights to empower researchers to make informed decisions in their synthetic endeavors.

Strategic Considerations for Chemoselective Functionalization

Before embarking on the synthetic protocols, it is crucial to consider the inherent reactivity of the starting material. The interplay of the functional groups dictates the strategic approach to modifying the hydroxyl group.

  • The Secondary Hydroxyl Group: As a secondary alcohol, the hydroxyl group is amenable to a variety of transformations, including esterification, etherification, and conversion to a good leaving group for subsequent nucleophilic substitution. However, its reactivity is generally lower than that of a primary alcohol, which may necessitate more forcing conditions or the use of catalysts.

  • The Ether Linkage: The tetrahydrofuran ether is generally stable under neutral and basic conditions. However, under strongly acidic conditions, ring-opening could become a competing pathway.

  • The Aryl Bromide: The aryl bromide is relatively inert to many reagents used for hydroxyl group functionalization. However, it can be susceptible to reactions involving strong bases or certain transition metal catalysts, which could lead to undesired coupling or elimination reactions.

Our protocols are designed to navigate these potential challenges by employing mild and selective reagents.

I. Esterification: Introducing Ester Moieties

Esterification is a fundamental transformation for modifying the properties of a molecule, often improving its lipophilicity and cell permeability.

A. Acylation with Acetic Anhydride

This protocol describes a classic and efficient method for the acetylation of the secondary hydroxyl group using acetic anhydride, catalyzed by 4-(Dimethylamino)pyridine (DMAP).

Causality of Experimental Choices:

  • Acetic Anhydride: A readily available and highly reactive acylating agent.

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[2] It also serves as the solvent.

  • DMAP: A highly effective nucleophilic catalyst that accelerates the acylation of sterically hindered or less reactive alcohols.[3]

Experimental Protocol:

  • To a solution of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (1.0 equiv.) in dry pyridine (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) to remove pyridine, saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired acetate ester.

Data Presentation:

EntryAcylating AgentCatalystBaseSolventTime (h)Yield (%)
1Acetic AnhydrideDMAPPyridinePyridine16>90
2Benzoyl ChlorideDMAPPyridinePyridine2485-95

Experimental Workflow for Acylation:

Caption: Workflow for the acylation of the hydroxyl group.

II. Etherification: Forging C-O Bonds

The synthesis of ethers from the hydroxyl group can introduce a variety of alkyl or aryl substituents, significantly altering the molecule's properties.

A. Williamson Ether Synthesis

This protocol details the etherification via the Williamson ether synthesis, a robust method involving the deprotonation of the alcohol followed by nucleophilic substitution with an alkyl halide.[4][5][6]

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide.[7]

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide): The electrophile that undergoes Sₙ2 displacement by the alkoxide. Primary alkyl halides are preferred to minimize competing elimination reactions.[5]

  • Tetrahydrofuran (THF): An aprotic polar solvent that is suitable for reactions involving strong bases like NaH.

Experimental Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in dry THF (0.2 M) in a round-bottom flask under an inert atmosphere, add a solution of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (1.0 equiv.) in dry THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Data Presentation:

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1IodomethaneNaHTHF1280-90
2Benzyl BromideNaHTHF1875-85

Logical Relationship in Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol trans-4-(4-bromophenoxy) tetrahydrofuran-3-ol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Sodium Hydride (NaH) Base->Alkoxide H2 H₂ Gas Base->H2 Alkyl_Halide Alkyl Halide (R-X) Ether Ether Product Alkyl_Halide->Ether Salt NaX Alkyl_Halide->Salt Alkoxide->Ether Sₙ2 Attack

Caption: Key steps in the Williamson ether synthesis.

III. Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the functionalization of alcohols with a variety of nucleophiles, proceeding with a clean inversion of stereochemistry at the alcohol carbon.[8][9][10] This is particularly valuable for accessing the cis-diastereomer of the functionalized product.

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃): Activates the alcohol by forming a phosphonium intermediate.

  • Diisopropyl Azodicarboxylate (DIAD): The oxidizing agent that facilitates the formation of the key intermediate. DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its reduced hazard profile.[8]

  • Nucleophile (e.g., Benzoic Acid, Phthalimide): The species that displaces the activated hydroxyl group. The pKa of the nucleophile should generally be less than 15.[8]

Experimental Protocol:

  • To a solution of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (1.0 equiv.), triphenylphosphine (1.5 equiv.), and the nucleophile (e.g., benzoic acid, 1.5 equiv.) in dry THF (0.2 M) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of DIAD (1.5 equiv.) in THF dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can often be purified directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation:

EntryNucleophileReagentsSolventTime (h)Yield (%)
1Benzoic AcidPPh₃, DIADTHF1670-85
2PhthalimidePPh₃, DIADTHF2465-80

Signaling Pathway of the Mitsunobu Reaction:

Mitsunobu_Pathway cluster_activation Activation cluster_substitution Nucleophilic Substitution Alcohol Alcohol Intermediate2 Alkoxyphosphonium Salt Alcohol->Intermediate2 PPh3 PPh₃ Intermediate1 Betaine Intermediate PPh3->Intermediate1 DIAD DIAD DIAD->Intermediate1 Intermediate1->Intermediate2 Byproduct2 Hydrazine Derivative Intermediate1->Byproduct2 Product Inverted Product (R-Nu) Intermediate2->Product Byproduct1 Ph₃P=O Intermediate2->Byproduct1 Nucleophile Nucleophile (Nu-H) Nucleophile->Product Sₙ2 Attack

Caption: Simplified pathway of the Mitsunobu reaction.

IV. Conversion to Sulfonate Esters: Activating the Hydroxyl Group

Converting the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions.[11] This two-step functionalization strategy offers great versatility.

A. Synthesis of a Tosylate Ester

This protocol describes the preparation of the tosylate ester using p-toluenesulfonyl chloride (TsCl).

Causality of Experimental Choices:

  • p-Toluenesulfonyl Chloride (TsCl): The sulfonylating agent.

  • Triethylamine (TEA) or Pyridine: A base to neutralize the HCl generated during the reaction.[12] Pyridine can also serve as the solvent.

  • Dichloromethane (DCM): A common aprotic solvent for this transformation.

Experimental Protocol:

  • Dissolve trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (1.0 equiv.) in dry DCM (0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 equiv.) or pyridine (as solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • If DCM was used as the solvent, separate the layers and extract the aqueous layer with DCM. If pyridine was the solvent, extract with ethyl acetate.

  • Combine the organic layers and wash successively with 1 M HCl (to remove TEA or pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • The product can be purified by recrystallization or column chromatography if necessary.

Data Presentation:

EntrySulfonylating AgentBaseSolventTime (h)Yield (%)
1TsClTriethylamineDCM6>90
2MsClTriethylamineDCM4>90

Experimental Workflow for Tosylation:

Caption: Workflow for the synthesis of tosylate esters.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established, high-yielding synthetic transformations. To ensure the trustworthiness of your results, we recommend the following self-validating practices:

  • Thorough Characterization: Fully characterize all products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

  • Monitoring Reaction Progress: Careful monitoring by TLC is essential to determine the optimal reaction time and to identify the formation of any side products.

  • Control Experiments: In cases of unexpected reactivity, performing control experiments (e.g., running the reaction without the coupling agent) can help to elucidate the reaction pathway.

By adhering to these detailed protocols and validation practices, researchers can confidently and successfully functionalize the hydroxyl group of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol, unlocking its potential for a wide range of applications.

References

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(9), 2646. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Ho, T. L. (1992). Chemoselectivity of organocatalytic reactions. Chemical Reviews, 92(5), 965-996.
  • An Efficient Acetylation of Primary and Secondary Aliphatic Alcohols with Acetic Anhydride in the Presence of Graphite Bisulphat. (1999). Turkish Journal of Chemistry, 23(3), 323-326. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Synthink. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021, October 6). GlycoPODv2. [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.). Indian Journal of Chemistry - Section B. [Link]

  • Ch8 : Tosylates. (n.d.). University of Calgary. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). RSC.org. [Link]

  • Acetylation of secondary alcohols. (2021, May 26). Reddit. [Link]

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Method

Suzuki coupling reactions using trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Application Note: AN-SZ-THF-04 High-Fidelity Suzuki-Miyaura Coupling of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol Strategic Overview & Chemical Context Target Molecule: trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SZ-THF-04 High-Fidelity Suzuki-Miyaura Coupling of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Strategic Overview & Chemical Context

Target Molecule: trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (CAS: 1258963-16-4) Role: Chiral Building Block / Scaffold Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Synthesis.

This Application Note details the optimized protocols for functionalizing the aryl bromide moiety of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol via Suzuki-Miyaura cross-coupling. This scaffold is chemically distinct due to the presence of a secondary hydroxyl group adjacent to the ether linkage on a tetrahydrofuran (THF) core.

Key Chemical Challenges:

  • Stereochemical Integrity: The trans-relationship between the C3-hydroxyl and C4-phenoxy group must be preserved. Harsh basic conditions could theoretically induce epimerization or elimination, though the phenoxy group is a poor leaving group compared to halides.

  • Polarity & Solubility: The tetrahydrofuran-3-ol moiety increases water solubility compared to standard aryl halides, necessitating careful solvent selection to maintain phase transfer efficiency in biphasic systems.

  • Chelation Potential: The proximal hydroxyl oxygen and ether oxygen can act as a bidentate ligand, potentially sequestering palladium species if the catalyst ligation is weak.

Critical Control Points (The "Why" Behind the Protocol)

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate ferrocenyl ligand (dppf) creates a wide bite angle, stabilizing the Pd(0) species and resisting displacement by the substrate’s hydroxyl/ether groups.
Base K₂CO₃ or K₃PO4 Carbonates are mild enough to prevent elimination/epimerization. Phosphates are preferred if the boronic acid partner is sterically hindered.
Solvent 1,4-Dioxane / Water (4:1) Dioxane solubilizes the polar THF-alcohol substrate better than Toluene. The water cosolvent is essential for dissolving the inorganic base and activating the boronic acid.
Atmosphere Argon/Nitrogen (Strict) Oxygen causes rapid homocoupling of the boronic acid and oxidation of the phosphine ligands.

Experimental Protocols

Method A: The "Gold Standard" Protocol (Robust & Scalable)

Recommended for coupling with standard aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degas (Solvent): In a separate vessel, sparge the Dioxane/Water mixture with Argon for 15 minutes. Note: This is critical to prevent Pd oxidation.

  • Dissolve: Add the degassed solvent mixture to the solids.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly. Cap the vial immediately and purge the headspace with Argon for 2 minutes.

  • Reaction: Heat the block/bath to 80–90 °C . Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

  • Monitoring: Check via LC-MS or TLC after 2 hours. The polar hydroxyl group makes the product distinct on silica (often lower R_f than non-polar biaryls).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography. Tip: The product is polar; consider using 0-10% MeOH in DCM if EtOAc/Hexane fails to elute.

Method B: High-Activity Protocol (For Sterically Hindered/Deactivated Partners)

Use this if Method A results in low conversion or if the boronic acid is unstable.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%) (Buchwald Precatalyst)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: THF / Water (10:1)

  • Temperature: 60 °C (Milder temp preserves sensitive groups)

Mechanism of Improvement: The XPhos ligand is bulky and electron-rich, facilitating oxidative addition into the aryl bromide even at lower temperatures. The precatalyst (G2) ensures a defined 1:1 Pd:Ligand ratio, reducing induction time.

Visualization: Experimental Workflow

SuzukiWorkflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Degas CRITICAL: Degas Solvents (Argon Sparge 15 min) Start->Degas Mix Combine & Add Catalyst (Pd(dppf)Cl2 or XPhos Pd G2) Degas->Mix Heat Reaction: 80-90°C (2 - 12 Hours) Mix->Heat Check Checkpoint: LC-MS/TLC (Look for Desbromo species) Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Wash: H2O/Brine Check->Workup Complete Purify Purification: Flash Column (DCM/MeOH or Hex/EtOAc) Workup->Purify

Figure 1: Operational workflow for the Suzuki coupling of polar aryl bromides. Note the emphasis on degassing to protect the catalyst.

Mechanistic Insight & Troubleshooting

The presence of the hydroxyl group at C3 and the ether at C4 creates a unique electronic environment.

The Catalytic Cycle (Simplified):

  • Oxidative Addition: Pd(0) inserts into the C-Br bond. Risk: Slow if the catalyst aggregates.

  • Transmetallation: The boronic acid (activated by base) transfers the organic group to Pd. Risk: The free -OH on the substrate can H-bond with the base, slightly reducing the effective concentration of base available for boron activation. This is why excess base (2.5 - 3.0 equiv) is recommended.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1]

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki Catalytic Cycle. The oxidative addition step is facilitated by the electron-withdrawing phenoxy group.

Troubleshooting Table:

ObservationDiagnosisSolution
Starting Material Remains Catalyst DeactivationSwitch to XPhos Pd G2; Ensure strict degassing.
Protodeboronation Boronic Acid InstabilityUse Boronic Ester (Pinacol) instead of Acid; Lower temp to 60°C.
Epimerization of C3/C4 Base too strong/harshSwitch from K₃PO₄ to NaHCO₃ or Cs₂CO₃; Reduce temp.
Palladium Black Precipitate Ligand DissociationUse excess ligand or a more stable catalyst (Pd(dppf)Cl₂).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (Analogous Scaffold Data). Link

  • Lennon, I. C., et al. (2005). The Suzuki Cross-Coupling Reaction: A Powerful Tool for the Preparation of Biaryls.[3] Chemistry – A European Journal, 11(23), 6924-6929. (General reference for industrial scaling of Suzuki).

Sources

Application

Application Note: Enantioselective Preparation of Chiral trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Strategic Context & Molecular Significance Chiral 3,4-disubstituted tetrahy...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Strategic Context & Molecular Significance

Chiral 3,4-disubstituted tetrahydrofurans are highly valued as rigid, oxygen-rich pharmacophores in modern drug discovery. They frequently serve as critical P2 ligands in HIV-1 protease inhibitors and act as metabolic-resistant scaffolds in next-generation kinase inhibitors1[1]. The target molecule, chiral trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol, presents a unique synthetic challenge: establishing the trans relative stereochemistry while simultaneously controlling the absolute stereochemistry (e.g., (3R, 4R) or (3S, 4S)).

This guide details two field-proven, self-validating methodologies to access this chiral building block: Enzymatic Kinetic Resolution (EKR) and Catalytic Asymmetric Ring Opening (ARO) .

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, selecting the correct synthetic pathway requires balancing atom economy, scalability, and enantiomeric purity.

  • Pathway A: Chemoenzymatic Kinetic Resolution (EKR) This approach first synthesizes the racemic trans-alcohol via a base-mediated ring opening of meso-3,4-epoxytetrahydrofuran. The racemate is then subjected to an enzymatic resolution using Amano Lipase PS-30. Causality: Lipases possess a highly structured hydrophobic binding pocket that perfectly accommodates 5-membered heterocyclic rings, selectively acylating one enantiomer while leaving the other untouched2[2]. Vinyl acetate is strictly chosen as the acyl donor because its leaving group (vinyl alcohol) instantaneously tautomerizes to acetaldehyde, rendering the transesterification thermodynamically irreversible.

  • Pathway B: Catalytic Asymmetric Desymmetrization (ARO) This pathway utilizes a chiral Co(III)-salen complex (Jacobsen's catalyst) to directly open the achiral meso-epoxide. Causality: The bimetallic mechanism of the Co(III)-salen complex involves one metal center acting as a Lewis acid to activate the epoxide oxygen, while the second metal center delivers the phenoxide nucleophile. This ensures a strict anti-periplanar attack, achieving 100% theoretical atom economy (desymmetrization) rather than the 50% yield limit of kinetic resolution3[3].

Visualizing the Synthetic Workflows

SynthesisRoute meso meso-3,4-Epoxytetrahydrofuran (Achiral Starting Material) racemic rac-trans-4-(4-Bromophenoxy) tetrahydrofuran-3-ol meso->racemic Cs2CO3, DMF, 100°C (Racemic Ring Opening) chiral_aro Chiral trans-4-(4-Bromophenoxy) tetrahydrofuran-3-ol (via ARO) meso->chiral_aro (R,R)-Co(III)-salen (Asymmetric Desymmetrization) phenol 4-Bromophenol (Nucleophile) phenol->racemic phenol->chiral_aro chiral_ekr Chiral trans-4-(4-Bromophenoxy) tetrahydrofuran-3-ol (via EKR) racemic->chiral_ekr Lipase PS-30, Vinyl Acetate (Kinetic Resolution) acetate Chiral Acetate Byproduct (Opposite Enantiomer) racemic->acetate Enantiomer Acylation

Figure 1: Divergent synthetic workflows for the preparation of chiral trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of rac-trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol

This protocol establishes the racemic intermediate required for Pathway A, adapting robust base-catalyzed etherification conditions4[4].

  • Reagent Preparation: In a flame-dried 500 mL round-bottom flask, dissolve 4-bromophenol (16.65 g, 96.0 mmol) in anhydrous DMF (250 mL).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (41.8 g, 128.0 mmol). Causality: Cs₂CO₃ is specifically chosen over K₂CO₃ because the larger, more polarizable cesium cation creates a "naked" and highly reactive phenoxide nucleophile, accelerating the ring opening.

  • Epoxide Introduction: Add meso-3,4-epoxytetrahydrofuran (5.52 g, 64.1 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Workup & Isolation: Cool to room temperature, quench with ice water (150 mL), and extract with EtOAc (3 x 150 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the racemic trans-alcohol.

Protocol 4.2: Enzymatic Kinetic Resolution (EKR)

This protocol resolves the racemate into the enantiopure target5[5].

  • Reaction Assembly: Dissolve rac-trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (10.0 g, 38.6 mmol) in a 1:1 mixture of anhydrous THF and Vinyl Acetate (100 mL total volume).

  • Biocatalyst Addition: Add Amano Lipase PS-30 (2.0 g, 20% w/w).

  • Incubation: Stir the suspension gently at 23 °C for 12–24 hours.

  • Self-Validating IPC (Critical Step): Monitor the reaction strictly via chiral HPLC (e.g., Chiralcel OD-H column). The reaction must be stopped at exactly 50% conversion. If conversion exceeds 50%, the enzyme's selectivity is compromised, and the enantiomeric excess (ee) of the remaining alcohol will degrade.

  • Termination & Separation: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate and separate the highly polar chiral alcohol from the less polar chiral acetate byproduct using silica gel chromatography.

Protocol 4.3: Asymmetric Ring Opening (ARO) Desymmetrization

This protocol utilizes a chiral catalyst to directly yield the enantiopure product from the meso-epoxide3[3].

  • Catalyst Activation: In a dry flask, dissolve (R,R)-Co(II)-salen complex (0.5 mol%) in toluene. Stir open to the air in the presence of acetic acid to oxidize the metal center, generating the active (R,R)-Co(III)-salen-OAc catalyst. Remove the solvent in vacuo.

  • Reaction Setup: Dissolve meso-3,4-epoxytetrahydrofuran (1.0 eq) and 4-bromophenol (1.05 eq) in tert-butyl methyl ether (TBME).

  • Catalysis: Add the pre-formed (R,R)-Co(III)-salen-OAc catalyst (0.5 mol%) and N,N-diisopropylethylamine (DIPEA) (0.1 eq). Stir at room temperature for 24 hours.

  • Validation: Monitor by LC-MS for the disappearance of the epoxide. Confirm the trans stereochemistry via 1H-NMR (coupling constants of the C3/C4 protons).

  • Purification: Pass the crude mixture through a short silica plug to remove the metal catalyst, followed by standard column chromatography.

Quantitative Process Analytics

The following table summarizes the comparative metrics of both synthetic strategies, allowing process chemists to select the optimal route based on scale and resource availability.

Process ParameterEnzymatic Kinetic Resolution (EKR)Asymmetric Ring Opening (ARO)
Theoretical Yield 50% (per enantiomer)100% (Desymmetrization)
Enantiomeric Excess (ee) >99% (at exactly 50% conversion)90 - 95% (Catalyst dependent)
Catalyst System Amano Lipase PS-30(R,R) or (S,S)-Co(III)-salen
Scalability Excellent (Multi-kg scale proven)Moderate (Limited by Co-catalyst cost)
Primary Advantage Operational simplicity, cheap reagentsAtom economy, zero resolution waste
Stereochemical Control Substrate-controlled (Enzyme pocket)Reagent-controlled (Chiral ligand)

Trustworthiness & Self-Validating Systems

To guarantee the integrity of the protocols, the following self-validating analytical checks must be integrated into the workflow:

  • Absolute Stereochemistry Confirmation: Use Mosher's ester derivatization. React the isolated chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). Analyze the resulting diastereomers via 19F-NMR and 1H-NMR to unambiguously assign the absolute configuration of the C3 hydroxyl group.

  • Diastereomeric Purity (trans vs. cis): The trans relationship of the 3,4-substituents is self-validated by 1H-NMR. The vicinal coupling constant (

    
    ) between the protons at C3 and C4 in the tetrahydrofuran ring typically falls between 2.0–4.0 Hz for the trans isomer, whereas the cis isomer exhibits a significantly larger coupling constant (approx. 6.0–8.0 Hz).
    
  • E-Value Calculation (EKR): For Protocol 4.2, calculate the Enantiomeric Ratio (E-value) using the ee of the substrate (

    
    ) and the ee of the product (
    
    
    
    ). A self-validating EKR process must yield an E-value > 100, confirming the enzyme's strict stereochemical discrimination.

References

  • Source: National Institutes of Health (NIH)
  • Source: Office of Scientific and Technical Information (OSTI)
  • Source: National Institutes of Health (NIH)
  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes Source: MDPI URL
  • WO2024036176A1 - Antibacterial compounds Source: Google Patents URL

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Bromophenoxy Tetrahydrofuran Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction The bromophenoxy tetrahydrofuran motif is a privileged scaffold in modern medicinal chemistry and materials science. The tetrahydrofuran (THF) ring, a core c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The bromophenoxy tetrahydrofuran motif is a privileged scaffold in modern medicinal chemistry and materials science. The tetrahydrofuran (THF) ring, a core constituent of many bioactive natural products, provides a versatile, chiral backbone, while the bromophenoxy group offers a key vector for further functionalization, often through cross-coupling reactions.[1][2] This combination allows for the systematic exploration of chemical space, making these scaffolds invaluable for developing novel therapeutics and functional materials.

This guide provides a detailed overview of the key reagents, mechanistic principles, and experimental protocols for the synthesis of bromophenoxy tetrahydrofuran scaffolds. It is designed for researchers, scientists, and drug development professionals, offering both strategic guidance and practical, step-by-step instructions.

Retrosynthetic Analysis and Strategic Planning

The synthesis of a target bromophenoxy tetrahydrofuran scaffold can be approached from two primary strategic directions. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability.

Strategy A: Convergent Synthesis via Etherification This is often the most common and versatile approach. It involves the separate synthesis of a brominated phenol and an activated tetrahydrofuran derivative, which are then coupled in a final etherification step. This convergent strategy is highly modular, allowing for the combination of various substituted phenols and THF building blocks.

Strategy B: Late-Stage Bromination In this linear approach, the phenoxy-tetrahydrofuran ether is constructed first, followed by electrophilic bromination of the electron-rich aromatic ring. This strategy is useful when the starting phenol is more readily available or less expensive than its brominated counterpart. However, it may present challenges with regioselectivity if the ring has multiple activated positions.

G cluster_A Strategy A: Convergent Synthesis cluster_B Strategy B: Late-Stage Bromination A_Target Bromophenoxy Tetrahydrofuran A_Ether Williamson Ether Synthesis (SN2) A_Target->A_Ether Disconnect A_Phenol Bromophenol A_Ether->A_Phenol A_THF Activated THF (e.g., THF-Br, THF-OTs) A_Ether->A_THF B_Target Bromophenoxy Tetrahydrofuran B_Bromination Electrophilic Bromination B_Target->B_Bromination Disconnect B_Ether Phenoxy-THF Intermediate B_Bromination->B_Ether

Caption: High-level retrosynthetic strategies for scaffold synthesis.

Reagents: A Comprehensive Overview

Successful synthesis relies on the appropriate selection of reagents. The following table summarizes the key components, their functions, and critical considerations.

Reagent ClassExample(s)Role in SynthesisKey Considerations & Causality
Phenolic Starting Material Phenol, 4-Hydroxyphenol, etc.Aromatic core of the scaffold.The phenol's electronic properties dictate its reactivity in both bromination and etherification. Electron-donating groups increase reactivity.
Brominating Agents Bromine (Br₂), N-Bromosuccinimide (NBS), PIDA/AlBr₃Electrophile for installing the bromine atom onto the aromatic ring.Br₂ in polar solvents can lead to polybromination due to high reactivity.[3] Non-polar solvents or milder reagents like NBS provide better control for mono-bromination.[4] PIDA/AlBr₃ offers a practical and mild alternative.[5][6]
THF Precursors Tetrahydrofurfuryl alcohol, 1,4-ButanediolSource of the tetrahydrofuran ring.Tetrahydrofurfuryl alcohol is a common, commercially available starting point. 1,4-Butanediol can be cyclized under acidic conditions to form THF.[7]
Activating Reagents for THF Phosphorus tribromide (PBr₃), Toluenesulfonyl chloride (TsCl)Converts the hydroxyl group on the THF precursor into a good leaving group for SN2 reactions.PBr₃ directly converts the alcohol to a bromide.[8] TsCl forms a tosylate, an excellent leaving group, which can be more stable for storage than the corresponding bromide.
Bases for Etherification Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃)Deprotonates the phenolic hydroxyl group to form a potent phenoxide nucleophile for the Williamson ether synthesis.K₂CO₃ is a mild, inexpensive base suitable for many applications. NaH is a much stronger, non-nucleophilic base used when the phenol is less acidic or when a faster reaction is desired. Cs₂CO₃ is highly effective, often accelerating SN2 reactions.[9]
Catalysts Palladium complexes (e.g., PdCl₂(dppf)), Acid phosphates, Sulfated metal oxidesCatalyze the C-O bond formation in alternative etherification strategies.Palladium catalysts are used for specific allylic etherification reactions.[9] Solid-state acid catalysts can be used for gas-phase or high-temperature alkylations.[10][11]
Solvents Dichloromethane (DCM), Carbon disulfide (CS₂), Acetone, Dimethylformamide (DMF), Tetrahydrofuran (THF)Provide the medium for the reaction, influencing solubility, reactivity, and reaction mechanism.For bromination, non-polar solvents like CS₂ or DCM can temper the reactivity of Br₂ to favor mono-substitution.[12] For Williamson ether synthesis, polar aprotic solvents like DMF or acetone are ideal as they solvate the cation but not the nucleophile, accelerating the SN2 reaction.[13]

Experimental Protocols & Mechanistic Insights

This section details the protocols for the convergent approach (Strategy A), which offers superior modularity.

Protocol 1: Electrophilic Bromination of Phenol

This protocol describes the controlled mono-bromination of phenol to yield 4-bromophenol. The hydroxyl group is a strongly activating ortho, para-director.[14][15] Using a non-polar solvent and low temperature favors the sterically less-hindered para-product.

Mechanism: Electrophilic Aromatic Substitution

Caption: Mechanism of electrophilic bromination of phenol.

Step-by-Step Procedure:

  • Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve phenol (9.4 g, 0.1 mol) in 100 mL of carbon disulfide (CS₂). Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of CS₂ via the dropping funnel over 1 hour. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Gently bubble nitrogen gas through the solution to evaporate the CS₂ and the hydrogen bromide (HBr) gas formed (perform in a well-ventilated fume hood).

  • Purification: The crude product is purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel to yield pure 4-bromophenol.

Protocol 2: Synthesis of Tetrahydrofurfuryl Bromide

This protocol converts the commercially available tetrahydrofurfuryl alcohol into its corresponding bromide, an excellent electrophile for the subsequent SN2 reaction.[8]

Step-by-Step Procedure:

  • Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, place phosphorus tribromide (PBr₃) (32.5 g, 0.12 mol) and 50 mL of dry benzene. Cool the flask to -5 °C in an ice-salt bath.

  • Pyridine Addition: Slowly add 5 g of dry pyridine from the dropping funnel with vigorous stirring.

  • Alcohol Addition: Prepare a mixture of tetrahydrofurfuryl alcohol (30.6 g, 0.3 mol) and 15 g of dry pyridine. Add this mixture dropwise to the reaction flask over 4 hours, ensuring the internal temperature is maintained between -5 °C and 0 °C.

  • Reaction: After addition, continue stirring for 1 hour at 0 °C, then allow the mixture to warm to room temperature and stand for 24 hours.[8]

  • Purification: Transfer the mixture to a distillation apparatus. Remove the benzene under reduced pressure. The crude tetrahydrofurfuryl bromide is then purified by vacuum distillation, collecting the fraction at 69–70 °C/22 mmHg.[8]

Protocol 3: Williamson Ether Synthesis

This classic SN2 reaction couples the bromophenol (nucleophile precursor) and tetrahydrofurfuryl bromide (electrophile) to form the final C-O ether linkage.

Mechanism: SN2 Reaction

G Phenoxide 4-Bromophenoxide (Nucleophile) TS Transition State (SN2) Phenoxide->TS Nucleophilic Attack THF_Br Tetrahydrofurfuryl Bromide (Electrophile) THF_Br->TS Product Target Scaffold TS->Product Bond Formation Leaving_Group Br- (Leaving Group) TS->Leaving_Group Bond Cleavage

Caption: SN2 mechanism for the Williamson ether synthesis.

Step-by-Step Procedure:

  • Setup: To a solution of 4-bromophenol (1.73 g, 10 mmol) in 50 mL of dry acetone in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Reagent Addition: Add tetrahydrofurfuryl bromide (1.65 g, 10 mmol) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) with vigorous stirring for 12-18 hours. Monitor the reaction's completion by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bromophenoxy tetrahydrofuran product.

Summary

The synthesis of bromophenoxy tetrahydrofuran scaffolds is a versatile process achievable through robust and well-established chemical transformations. The convergent Williamson ether synthesis (Strategy A) provides a highly modular and efficient route, allowing for the independent preparation and subsequent coupling of the key aromatic and heterocyclic fragments. Careful selection of reagents, particularly the brominating agent and the base for etherification, is critical for controlling selectivity and achieving high yields. The protocols provided herein serve as a validated starting point for researchers aiming to construct these valuable molecular scaffolds for applications in drug discovery and beyond.

References

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Lu, Z., et al. (1998). Enantiocontrolled Construction of Functionalized Tetrahydrofurans: Total Synthesis of (6S,7S,9R,10R)-6,9-Epoxynonadec-18-ene-7,10-diol, a Marine Natural Product. The Journal of Organic Chemistry, 63(13), 4346-4353. Available at: [Link]

  • Kerr, M. A., et al. (2003). A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones. The Journal of Organic Chemistry, 68(13), 5427-5430. Available at: [Link]

  • Aversa, M. C., et al. (2006). Synthesis of Functionalized Tetrahydrofurans from Hydroxy Sulfinyl Dienes. Taylor & Francis Online. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]

  • Kerr, M. A., et al. (2003). A Novel Synthesis of Functionalized Tetrahydrofurans by an Oxa-Michael/Michael Cyclization of γ-Hydroxyenones. Figshare. Available at: [Link]

  • Kerr, M. A., et al. (2003). A novel synthesis of functionalized tetrahydrofurans by an Oxa-Michael/Michael cyclization of gamma-hydroxyenones. PubMed. Available at: [Link]

  • Bell, R. P., & Rawlinson, D. J. (1961). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Science Publishing. Available at: [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry Student. (2022, January 26). Bromination of Phenol (A-Level Chemistry). YouTube. Available at: [Link]

  • G. da Silva, R., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(31), 17359-17366. Available at: [Link]

  • G. da Silva, R., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PMC. Available at: [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • A Level H2 Chemistry. (2024, August 26). How to remember reagents and conditions for bromination of phenol #chemistry #chemistrynotes. YouTube. Available at: [Link]

  • Derle, D. V., et al. (1985). Alkylation of phenols to alkyl aryl ethers using phosphate catalysts. U.S. Patent No. 4,533,758. Google Patents.
  • Zhang, W., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 995581. Available at: [Link]

  • Choo, Y., & Simon, R. (1981). Synthesis of tetrahydrofuran. U.S. Patent No. 4,261,901. Google Patents.
  • ReAgent Chemical Services. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]

  • Chang, C. D., & Lang, W. H. (1987). Catalytic etherification of phenols to alkyl aryl ethers. U.S. Patent No. 4,675,454. Google Patents.
  • Starr, D., & Hixon, R. M. (1936). tetrahydrofuran. Organic Syntheses, 16, 77. Available at: [Link]

  • Zarchi, M. A. K., et al. (2012). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. Available at: [Link]

  • Carl ROTH. (n.d.). Tetrahydrofuran, 250 ml, glass. Retrieved from [Link]

  • Wang, Z., et al. (2020). Two-step etherification of phenolic-oil with methanol under catalysis of alumina-supported metal salts. New Journal of Chemistry, 44(3), 963-971. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Available at: [Link]

  • Ley, S. V., et al. (2002). Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Smith, L. H. (1943). tetrahydrofurfuryl bromide. Organic Syntheses, 23, 90. Available at: [Link]

  • Kim, D., et al. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC. Available at: [Link]

  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. Available at: [Link]

  • K., A., et al. (2022). Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. WIPO Patent Application WO/2022/256660. Google Patents.
  • Agostino, M., et al. (2024). Clemastine/Tamoxifen Hybrids as Easily Accessible Antileishmanial Drug Leads. ResearchGate. Available at: [Link]

Sources

Application

Application Note: trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol in Fragment-Based Drug Discovery

Executive Summary This guide details the utility, synthesis, and elaboration of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (Compound 1 ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility, synthesis, and elaboration of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (Compound 1 ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional "flat" aromatic fragments, this scaffold offers significant Fsp³ character (fraction of sp³ hybridized carbons), improving solubility and providing defined 3D vectors for probing protein binding pockets.

The presence of the 4-bromophenyl moiety serves as a robust handle for rapid library expansion via palladium-catalyzed cross-couplings, while the C3-hydroxyl group acts as both a hydrogen-bond donor/acceptor and a site for further hydrophilic derivatization.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9]

Physicochemical Properties

Compound 1 is designed to sit comfortably within the "Rule of Three" (Ro3) for fragments, while offering superior physicochemical properties compared to biaryl ethers.

PropertyValueRationale
MW ~259.1 DaIdeal for FBDD (Ro3 < 300 Da).
cLogP ~2.1Lipophilicity is balanced for membrane permeability and solubility.
TPSA ~29 ŲLow polar surface area allows for good CNS penetration potential.
H-Bond Donors 1 (OH)Key anchor point for active site residues (e.g., Asp, Glu).
H-Bond Acceptors 2 (Ether, OH)Interaction with backbone amides or water networks.
Stereochemistry transrigidifies the vector angle between the Br-growth point and the OH-anchor.
Structural Advantages
  • Escape from Flatland: The tetrahydrofuran (THF) core introduces chirality and 3D shape, which correlates with higher clinical success rates than flat aromatic systems [1].

  • Orthogonal Vectors:

    • Vector A (Br): Directed towards hydrophobic pockets; accessible via Suzuki-Miyaura coupling.

    • Vector B (OH): Directed towards solvent or polar residues; accessible via alkylation or oxidation.

Experimental Protocols

Synthesis of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol

Objective: Regioselective and stereoselective ring opening of 3,4-epoxytetrahydrofuran.

Mechanism: Nucleophilic attack of the phenoxide ion on the epoxide occurs via an SN2 mechanism, resulting in trans stereochemistry.

Reagents:

  • 3,6-Dioxabicyclo[3.1.0]hexane (3,4-Epoxytetrahydrofuran) [CAS: 285-69-8]

  • 4-Bromophenol [CAS: 106-41-2]

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous DMF

Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-Bromophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add Cs₂CO₃ (1.5 equiv) and stir at RT for 30 min to generate the phenoxide.

  • Addition: Add 3,4-Epoxytetrahydrofuran (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

  • Yield: Expect 75-85% yield as a white solid or viscous oil.

Quality Control:

  • ¹H NMR (400 MHz, DMSO-d₆): Confirm the trans coupling constant (J ~ 2-4 Hz for H3-H4 in THF systems, distinct from cis).

  • Purity: >95% by HPLC at 254 nm.

Screening Protocol: Saturation Transfer Difference (STD) NMR

Objective: Validate binding of the fragment to the target protein.

Sample Preparation:

  • Protein: 10 µM Target Protein in deuterated buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl, D₂O).

  • Ligand: 500 µM Compound 1 (50-fold excess).

  • Control: Prepare a sample with Ligand only (no protein) to rule out artifacts.

Acquisition Parameters:

  • Pulse Sequence: stddiff (Bruker standard).

  • On-Resonance Irradiation: -0.5 ppm (Protein methyl region).

  • Off-Resonance Irradiation: 30 ppm.

  • Saturation Time: 2.0 seconds.

  • Scans: 512 - 1024 depending on S/N.

Data Analysis:

  • Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Signals from the aromatic protons (phenoxy) and the THF ring protons should appear in the difference spectrum if binding occurs.

  • Epitope Mapping: The signal intensity correlates with proximity to the protein surface.

Fragment Elaboration Strategy (The "Grow" Phase)

Once binding is confirmed, the fragment is grown into a lead-like molecule. The bromine handle is the primary vector.

Rapid Library Generation via Suzuki-Miyaura Coupling

Objective: Create a library of 20-50 analogs to probe the hydrophobic pocket adjacent to the binding site.

Microscale Parallel Synthesis Protocol:

  • Vessel: 96-well reaction block or 1-dram vials.

  • Stock Solutions:

    • Fragment 1 (0.1 M in DMA).

    • Boronic Acids/Esters (0.15 M in DMA).

    • Catalyst: Pd(dppf)Cl₂·DCM (0.005 M in DMA).

    • Base: K₃PO₄ (2.0 M aqueous).

  • Procedure:

    • Dispense 50 µL Fragment (5 µmol).

    • Dispense 50 µL Boronic Acid (7.5 µmol).

    • Dispense 20 µL Catalyst (1 mol%).

    • Dispense 15 µL Base (30 µmol).

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Workup: Filter through a celite/silica plug or use SCX cartridges to remove Pd. Evaporate and resuspend in DMSO for direct biological screening.

Visualization of Elaboration Pathways

FragmentElaboration Fragment Fragment (1) (Br-Phenoxy-THF-OH) Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Fragment->Suzuki Br-Handle Buchwald Buchwald-Hartwig (Pd cat., Amines) Fragment->Buchwald Br-Handle Oxidation Oxidation (Dess-Martin) Fragment->Oxidation OH-Handle Alkylation Etherification (NaH, R-X) Fragment->Alkylation OH-Handle Biaryl Biaryl Analogs (Potency Boost) Suzuki->Biaryl Amines Aniline Analogs (Solubility/H-bond) Buchwald->Amines Ketone THF-Ketone (Covalent/Rev. Covalent) Oxidation->Ketone Ether Ether Analogs (Solvent Vector) Alkylation->Ether

Figure 1: Divergent synthesis strategy utilizing the orthogonal Br and OH vectors of the scaffold.

Case Study: Kinase Hinge Binding

In a hypothetical campaign against a serine/threonine kinase:

  • Hit: Compound 1 binds with KD = 250 µM.

  • Structural Biology: X-ray crystallography shows the THF-OH forms a hydrogen bond with the hinge region backbone amide (acting as a donor/acceptor mimic of the ribose in ATP). The bromophenyl group projects into the hydrophobic "Gatekeeper" pocket.

  • Optimization:

    • Suzuki coupling with 3-pyridineboronic acid replaces the Br.

    • Result: The pyridine nitrogen picks up an additional H-bond with a conserved Lysine. Potency improves to IC₅₀ = 450 nM.

    • Solubility: The THF core maintains solubility despite the added aromaticity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. Link

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery. Journal of Medicinal Chemistry, 59(15), 6563-6622. Link

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784–1788. Link

  • Smith, A. B., et al. (2005). Regioselective Opening of Epoxides. Organic Letters, 7(13), 2571-2574. (General protocol reference for epoxide opening).

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Case ID: EMP-INT-004 | Status: Open | Priority: High Subject: Removal of 4-bromophenol impurities from O-arylation intermediate Welcome to the Process Chemistry Support Center You are accessing this guide because you are...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: EMP-INT-004 | Status: Open | Priority: High Subject: Removal of 4-bromophenol impurities from O-arylation intermediate

Welcome to the Process Chemistry Support Center

You are accessing this guide because you are encountering difficulties purifying trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (herein referred to as Target Intermediate ). This molecule is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin). The most persistent impurity in this step is unreacted 4-bromophenol .

This guide moves beyond generic advice, using pKa-based chemical logic to provide definitive separation protocols.

Module 1: The Chemical Logic (Why This Happens)

To solve the separation, we must exploit the physicochemical differences between your product and the impurity.

FeatureTarget Intermediate (Alcohol)Impurity (4-Bromophenol)Implication
Structure Secondary Alcohol / EtherPhenol (Aromatic Alcohol)Different acidity profiles.[1]
Acidity (pKa) ~16–17 (Neutral)~9.3 (Weakly Acidic)The Key Lever: Phenol can be deprotonated at pH > 10; the Target cannot.
Solubility Organic solubleOrganic soluble (neutral form) / Water soluble (anionic form)We can switch the impurity's phase preference using pH.
Stereochemistry trans-configurationN/AHarsh conditions (strong acid/heat) must be avoided to prevent epimerization or degradation.

The Core Problem: 4-Bromophenol is highly soluble in organic solvents (DCM, Ethyl Acetate, Toluene). Standard water washes will not remove it because it remains protonated (neutral) at pH 7. You must drive the pH above its pKa to force it into the aqueous layer as a phenoxide salt.

Module 2: Troubleshooting Scenarios

Select the scenario that matches your current situation:

Scenario A: Crude reaction mixture contains >5% 4-bromophenol.
  • Root Cause: Incomplete conversion or excess equivalents of phenol used during epoxide opening.

  • Solution: You cannot rely on crystallization yet. You must perform a Reactive Caustic Wash (Protocol 1) before attempting crystallization.

Scenario B: Isolated solid contains trace phenol (0.5% – 2%).
  • Root Cause: Inefficient washing or occlusion during precipitation.

  • Solution: A Recrystallization Cycle (Protocol 2) using a Toluene/Heptane system is most effective here.

Scenario C: "I have an emulsion that won't separate."
  • Root Cause: The density of your organic phase is too close to water, or fine particulates are stabilizing the interface.

  • Solution:

    • Add Brine (saturated NaCl) to increase aqueous density.

    • If using DCM, dilute with Toluene to alter organic density.

    • Filter the biphasic mixture through a Celite pad to break particulate stabilization.

Module 3: Validated Protocols
Protocol 1: The pH-Swing Extraction (Primary Purification)

Use this for crude mixtures dissolved in organic solvent (Ethyl Acetate or Toluene).

  • Dilution: Ensure your crude mixture is dissolved in a non-miscible organic solvent (e.g., Ethyl Acetate). Volume should be ~10x the weight of the crude.

  • The Caustic Wash:

    • Prepare a 1.0 M NaOH (or KOH) solution.

    • Crucial Step: Wash the organic layer with 1.0 M NaOH (0.5 vol equivalents).

    • Mechanism:[2][3] The NaOH (pH ~14) deprotonates the 4-bromophenol (pKa 9.3) into sodium 4-bromophenoxide. The Target Intermediate (pKa ~17) remains neutral.

  • Phase Cut: Drain the aqueous layer (which should be yellow/orange due to the phenoxide).

  • Verification: Check the pH of the aqueous layer. It must be >12. If not, the phenol may not be fully deprotonated. Repeat wash if necessary.[4]

  • Neutralization: Wash the organic layer once with water, then once with 1.0 M HCl (briefly) or saturated NH₄Cl to neutralize trace base.

  • Drying: Dry over Na₂SO₄ and concentrate.

Warning: Do not use extremely concentrated base (>5 M) or prolonged heating, as this could degrade the ether linkage in the Target Intermediate.

Protocol 2: Toluene/Heptane Recrystallization (Polishing)

Use this for final polishing to reach API-grade purity (<0.1% impurity).

  • Dissolution: Dissolve the crude solid in Toluene (approx. 3–5 volumes) at 60–70°C.

  • Hot Filtration: If particulates are present, filter while hot.

  • Anti-Solvent Addition: Slowly add n-Heptane (approx. 5–8 volumes) while maintaining temperature.

  • Cooling Ramp:

    • Cool to 25°C over 2 hours.

    • Cool to 0–5°C and hold for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Heptane.

  • Drying: Vacuum dry at 40–45°C.

Module 4: Decision Logic Visualization

The following diagram illustrates the logical flow for purifying the Target Intermediate based on impurity levels.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Analyze Impurity Level (HPLC/TLC) Start->CheckImpurity HighImpurity Phenol > 5% CheckImpurity->HighImpurity High Contamination LowImpurity Phenol < 2% CheckImpurity->LowImpurity Low Contamination CausticWash Protocol 1: Reactive Caustic Wash (1N NaOH Extraction) HighImpurity->CausticWash Recryst Protocol 2: Toluene/Heptane Crystallization LowImpurity->Recryst CheckpH Is Aqueous pH > 12? CausticWash->CheckpH CheckpH->CausticWash No (Repeat Wash) CheckpH->Recryst Organic Layer (Neutralized) Waste Aqueous Waste (Contains Na-Phenoxide) CheckpH->Waste Aqueous Layer FinalProduct Pure Trans-Intermediate (<0.1% Phenol) Recryst->FinalProduct

Caption: Decision tree for 4-bromophenol removal based on initial impurity load.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use sodium bicarbonate (NaHCO₃) instead of NaOH? A: No. The pKa of carbonic acid is ~6.4 and bicarbonate is ~10.3. While bicarbonate is basic, it is not strong enough to quantitatively deprotonate 4-bromophenol (pKa 9.3) efficiently. You need a base with a conjugate acid pKa significantly higher than 9.3. Hydroxide (pKa ~15.7) is ideal.

Q: My product is oiling out during crystallization. Why? A: This usually indicates the solution is too concentrated or the anti-solvent (Heptane) was added too quickly. Re-dissolve in Toluene, increase the temperature, and add Heptane more slowly. Seeding with a pure crystal at the cloud point is highly recommended.

Q: Is the trans stereochemistry stable to these conditions? A: Yes. The trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol is thermodynamically stable under standard basic workup conditions. Avoid strong Lewis acids or high temperatures (>100°C) in the presence of acid, which could theoretically promote ring closure or epimerization.

References
  • Boehringer Ingelheim International GmbH. (2010). Process for the preparation of chiral 8-(3-acetylamino-piperidin-1-yl)-xanthines. US Patent 7,772,407. (Note: This patent and related family members describe the synthesis of Empagliflozin intermediates involving the O-arylation of tetrahydrofuran derivatives).

  • BenchChem. (2025).[5] Technical Support Center: Industrial Production of Empagliflozin Intermediates. (General reference for impurity profiles in gliflozin synthesis).

  • PubChem. (2025).[6] 4-Bromophenol Compound Summary (pKa Data). National Library of Medicine.

Sources

Optimization

Technical Support Center: Resolution of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Welcome to the Advanced Chiral Resolution Support Hub. This guide addresses the isolation of enantiopure trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Resolution Support Hub. This guide addresses the isolation of enantiopure trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol. This specific scaffold is a critical intermediate in the synthesis of bioactive ether-linked inhibitors. The presence of the 4-bromophenoxy group provides a versatile handle for cross-coupling (e.g., Suzuki-Miyaura), making the optical purity of the tetrahydrofuran core essential prior to downstream functionalization.

Quick Navigation
Visual Workflow: Resolution Decision Tree

ResolutionWorkflow Start Racemic trans-4-(4-bromophenoxy) tetrahydrofuran-3-ol Scale Select Scale Start->Scale SmallScale Analytical / <100 mg (Chiral HPLC) Scale->SmallScale Rapid Analysis LargeScale Prep / >1g (Enzymatic Resolution) Scale->LargeScale Scalability Enzymatic Kinetic Resolution (CAL-B / Novozym 435) LargeScale->Enzymatic Acylation Selective Acetylation of (3R,4R)-enantiomer Enzymatic->Acylation Vinyl Acetate Toluene Separation Silica Gel Chromatography Acylation->Separation ProductA Acetate Ester (Enriched) Separation->ProductA Fast Eluting ProductB Unreacted Alcohol (Enriched) Separation->ProductB Slow Eluting Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) ProductA->Hydrolysis Final Enantiopure Isomers (>99% ee) ProductB->Final Hydrolysis->Final

Figure 1: Decision matrix for selecting the resolution strategy based on scale. The enzymatic route is preferred for preparative needs due to the high cost of chiral stationary phases.

Module 1: Enzymatic Kinetic Resolution (Process Scale)

The Gold Standard: For secondary alcohols on cyclic ethers, Candida antarctica Lipase B (CAL-B) , commercially available as Novozym 435 (immobilized on acrylic resin), is the most effective biocatalyst. It exhibits high enantioselectivity (


) for trans-3,4-disubstituted tetrahydrofurans [1, 2].
Standard Protocol
  • Substrate Preparation: Dissolve racemic trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (0.1 M) in anhydrous Toluene or MTBE .

  • Acyl Donor: Add Vinyl Acetate (3–5 equivalents). Vinyl acetate is irreversible; the tautomerization of the vinyl alcohol byproduct into acetaldehyde drives the equilibrium.

  • Catalyst: Add Novozym 435 (20–50% w/w relative to substrate).

  • Incubation: Shake at 30–40°C (200 rpm).

  • Monitoring: Stop when conversion reaches exactly 50% (typically 24–48 hours).

Troubleshooting & FAQs

Q: My reaction stalls at 30% conversion. Why isn't it reaching 50%?

  • Cause 1: Acetaldehyde Inhibition. The byproduct (acetaldehyde) can deactivate the enzyme lysine residues.

    • Fix: Use molecular sieves to adsorb byproducts or switch to Isopropenyl Acetate (produces acetone, which is less toxic to the enzyme).

  • Cause 2: Water Content. Lipases require a trace "monolayer" of water for structural integrity but too much water promotes hydrolysis (reverse reaction).

    • Fix: Ensure solvents are dried (molecular sieves), but do not "bone dry" the enzyme itself. Pre-equilibrating the enzyme at a specific water activity (

      
      ) helps [1].
      

Q: The enantiomeric excess (ee) of the remaining alcohol is low (<90%).

  • Cause: The reaction proceeded beyond 50% conversion. In kinetic resolution, as conversion passes 50%, the enzyme begins to accept the "slower" enantiomer, eroding the optical purity of the product ester while increasing the purity of the remaining alcohol.

    • Fix: Stop the reaction at 40–45% conversion to ensure the product ester is pure, or push to 55% conversion to ensure the remaining alcohol is pure. You cannot have both >99% ee at exactly 50% conversion unless the Selectivity Factor (

      
      ) is >200 [2].
      

Q: Can I reuse the Novozym 435 beads?

  • Answer: Yes, typically 5–10 times. Wash beads with the reaction solvent (Toluene) and dry under vacuum at room temperature. Do not heat above 50°C during drying.

Module 2: Chiral HPLC Method Development (Analytical)

Before starting preparative work, you must establish an analytical method to calculate enantiomeric excess (


).
Recommended Column Chemistries

For aromatic ethers like the 4-bromophenoxy derivative, polysaccharide-based columns are superior due to


 interactions with the aromatic ring.
Column TypeStationary PhaseSelectivity MechanismSuccess Probability
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Inclusion + H-bondingHigh (Primary Choice)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Helical groove inclusionHigh
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized (robust)Medium
Method Parameters (Starting Point)
  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption from the bromophenoxy group).

  • Temperature: 25°C (Lowering to 10°C can improve resolution if peaks overlap).

Troubleshooting Chromatograms

Q: I see peak tailing on the second enantiomer.

  • Cause: The hydroxyl group on the tetrahydrofuran interacts with residual silanols on the silica support.

  • Fix: Add a modifier. 0.1% Diethylamine (DEA) or Ethanolamine helps block non-specific binding sites on the column [3].

Q: No separation observed (Single Peak).

  • Fix: Change the alcohol modifier. Switch from Isopropanol to Ethanol (sharper peaks) or Methanol (different selectivity, requires immobilized columns like Chiralpak IA/IC/ID to prevent phase stripping).

Module 3: Absolute Configuration Assignment

You have separated the peaks, but which is (3R,4R) and which is (3S,4S)? Do not rely solely on optical rotation comparisons with literature unless the structure is identical.

The Mosher Ester Method (NMR)

This is the definitive self-validating protocol for secondary alcohols [4, 5].

Protocol:

  • Derivatization: React separate aliquots of your resolved alcohol with (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl.
  • Analysis: Acquire

    
    H NMR spectra for both esters.
    
  • Calculation: Calculate

    
     for protons neighboring the chiral center.
    
  • Interpretation:

    • Construct a Newman projection.

    • Protons with positive

      
       lie on the right side of the MTPA plane.
      
    • Protons with negative

      
       lie on the left side.
      
    • Note: The bulky 4-bromophenoxy group will have a significant shielding anisotropy effect.

MosherMethod Sample Resolved Alcohol (Unknown Config) Rxn1 React with (R)-MTPA-Cl Sample->Rxn1 Rxn2 React with (S)-MTPA-Cl Sample->Rxn2 NMR1 (S)-Mosher Ester 1H NMR Rxn1->NMR1 NMR2 (R)-Mosher Ester 1H NMR Rxn2->NMR2 Calc Calculate Δδ = δ(S) - δ(R) NMR1->Calc NMR2->Calc Result Map Signs (+/-) to Spatial Model Calc->Result

Figure 2: Workflow for the determination of absolute configuration using Mosher's method.

References
  • Anderson, E. M., et al. (1998). "Kinetic Resolution of Secondary Alcohols using Lipases." Biocatalysis and Biotransformation.

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393.

  • Daicel Corporation. "Chiralpak and Chiralcel Instruction Manuals." Chiral Technologies.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.

Troubleshooting

minimizing side reactions in tetrahydrofuran epoxide ring opening

Technical Support Center: Minimizing Side Reactions in Epoxide Ring Opening (THF Solvent) Ticket ID: #EPOX-THF-OPT Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The THF Paradox Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in Epoxide Ring Opening (THF Solvent)

Ticket ID: #EPOX-THF-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The THF Paradox

Welcome to the Technical Support Center. You are likely here because your epoxide ring-opening reaction in tetrahydrofuran (THF) is suffering from low yields, gelling, or unexpected byproducts.

The Core Conflict: THF is a popular solvent for these reactions due to its ability to solvate cations and coordinate with Lewis acids. However, THF is itself a cyclic ether. Under the very conditions used to open strained epoxides (strong Lewis acids, cationic intermediates), THF becomes a competing substrate. It can undergo Ring-Opening Polymerization (ROP) , sequester your catalyst, or participate in Meinwald Rearrangements .

This guide provides the diagnostic logic and protocols to suppress these side pathways.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start Symptom Observation Gel Viscous/Gel Formation Start->Gel Rxn mix solidifies WrongRegio Wrong Isomer (Regio) Start->WrongRegio NMR shows wrong connectivity Ketone Ketone/Aldehyde Product Start->Ketone Carbonyl peak in IR Diol Diol Formation Start->Diol Broad OH stretch PolyTHF Issue: THF Polymerization (Lewis Acid Attack on Solvent) Gel->PolyTHF MechDrift Issue: SN1 vs SN2 Drift (Temp/Catalyst mismatch) WrongRegio->MechDrift Meinwald Issue: Meinwald Rearrangement (Carbocation Stabilization) Ketone->Meinwald WetSolvent Issue: Hydrolysis (Wet THF) Diol->WetSolvent

Figure 1: Diagnostic logic for identifying the root cause of yield loss in THF-mediated epoxide opening.

Issue Resolution Modules

Module A: The "Gelling" Effect (THF Polymerization)

Symptom: The reaction mixture becomes viscous or solidifies; yield of opened epoxide is near zero. Mechanism: Strong Lewis acids (e.g.,


, 

) coordinate to the oxygen in THF. If the epoxide concentration is low or the temperature is too high, the Lewis acid initiates the cationic Ring-Opening Polymerization of THF, forming Polytetrahydrofuran (PTHF).
  • Corrective Action:

    • Temperature Control: Maintain

      
       during catalyst addition. THF polymerization enthalpy is favorable at higher temperatures.
      
    • Inverse Addition: Do not add the epoxide to a solution of Lewis Acid in THF. Instead, premix the epoxide and THF, then add the Lewis Acid slowly. This ensures the catalyst immediately encounters the more reactive epoxide.

    • Catalyst Switch: Switch to Lanthanide Triflates (e.g.,

      
      ). These are "water-tolerant" Lewis acids that are less prone to initiating THF polymerization compared to Boron or Aluminum based acids.
      
Module B: The Meinwald Rearrangement

Symptom: Formation of a ketone or aldehyde instead of the desired alcohol/ether.[1] Mechanism: The Lewis acid coordinates to the epoxide, triggering ring opening to a carbocation without nucleophilic capture. A hydride or alkyl shift occurs (1,2-shift) to neutralize the charge, forming a carbonyl.

  • Causality: This happens when the nucleophile is weak, sterically hindered, or in low concentration relative to the rearrangement rate.

  • Corrective Action:

    • Nucleophile Stoichiometry: Increase the concentration of your nucleophile (amine, azide, alcohol) to outcompete the intramolecular rearrangement.

    • Solvent Polarity: If possible, mix THF with a non-polar co-solvent (DCM or Toluene). High dielectric solvents stabilize the carbocation intermediate, promoting the rearrangement.

Module C: Regioselectivity Drift

Symptom: Nucleophile attacks the "wrong" carbon (e.g., attack at the hindered tertiary carbon when you wanted the primary). Mechanism:

  • Basic Conditions:

    
     dominant (Attack at less hindered carbon).[2]
    
  • Acidic/Lewis Acid Conditions: Borderline

    
     (Attack at more substituted carbon due to 
    
    
    
    stabilization).
  • Corrective Action:

    • To favor attack at the MORE substituted carbon: Use a stronger Lewis Acid (

      
      ) in pure THF.
      
    • To favor attack at the LESS substituted carbon: Remove the Lewis Acid. Use a basic nucleophile (alkoxide) or use a mild catalyst like Cobalt(III)-salen which enforces strict

      
       mechanics even on terminal epoxides.
      

Mechanistic Pathway Visualization

Understanding the competition between the desired path and side reactions is critical.

ReactionPathways Epoxide Epoxide Substrate Complex Activated Epoxide-LA Complex Epoxide->Complex + LA LA Lewis Acid (LA) THF THF Solvent THF_Complex Activated THF-LA Complex THF->THF_Complex + LA (Competition) Product Desired Ring-Opened Product Complex->Product + Nucleophile (Fast) Ketone Meinwald Product (Rearrangement) Complex->Ketone No Nucleophile (1,2-Hydride Shift) Polymer Poly-THF (Side Rxn) THF_Complex->Polymer + Excess THF (Cationic Polymerization)

Figure 2: Competitive pathways in Lewis Acid catalyzed epoxide opening in THF.

Comparative Data: Solvent & Catalyst Effects[3]

Use this table to select the optimal system for your substrate.

Catalyst SystemPrimary Risk in THFRegioselectivity (Attack Site)Recommended Mitigation

High risk of THF polymerizationHighly substituted carbon (Electronic control)Run at -78°C; fast addition of nucleophile.

Moderate; forms Ti-bridged speciesMixed; often poor selectivityAdd chiral ligands (e.g., DET) for control.

Low (Water tolerant)Substituted carbon (weaker bias)Can be used at room temp; compatible with wet THF.
NaH / Alkoxide None (Anionic mechanism)Less substituted carbon (Steric control)Ensure THF is dry to prevent hydrolysis.

Standard Operating Procedures (SOPs)

Protocol A: Drying THF for Epoxide Reactions

Why: Water competes as a nucleophile, opening the epoxide to form a diol (hydrolysis).[2]

  • Pre-test: Check THF peroxide levels using quant strips. If >10 ppm, discard.

  • Drying: Distill THF over Sodium/Benzophenone.

    • Indicator: The solvent must turn deep blue/purple (ketyl radical). If it remains green or colorless, water/oxygen is still present.

  • Alternative: Pass through a column of activated alumina (Grubbs system). This is safer and prevents the formation of alkoxides that might catalyze side reactions.

Protocol B: Lewis Acid Catalyzed Ring Opening (Minimizing Polymerization)
  • Preparation: Dissolve Epoxide (1.0 equiv) and Nucleophile (1.2–1.5 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the reaction vessel to -78°C (Dry ice/Acetone). Crucial Step: Low temp inhibits THF polymerization.

  • Catalyst Addition: Add

    
     (0.1–1.0 equiv) dropwise over 10 minutes.
    
  • Monitoring: Monitor by TLC. If reaction is sluggish, warm slowly to 0°C . Do not heat to reflux unless using a lanthanide catalyst.

  • Quench: Quench immediately upon completion with saturated

    
     to neutralize the Lewis Acid and prevent equilibration/rearrangement.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Gansäuer, A., & Bluhm, H. (2000). Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews, 100(8), 2771–2788.

  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section: Hydrolysis of Epoxides).

  • Penczek, S., et al. (1999). Coexistence of Activated Monomer and Active Chain End Mechanisms in Cationic Copolymerization of Tetrahydrofuran with Ethylene Oxide. Macromolecules, 32(16), 5257–5263.

  • Rickborn, B. (1998). The Meinwald Rearrangement.[1] Comprehensive Organic Synthesis, 3, 733-775.

  • Schneider, C. (2006). Synthesis of 1,2-Difunctionalized Fine Chemicals by Ring-Opening Reactions of Epoxides. Synthesis, 2006(23), 3919-3944.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Bromophenoxy Ether Formation

Subject: Troubleshooting & Optimization Guide for Etherification of Bromophenols Ticket ID: SOLV-OPT-2026 Support Level: Senior Application Scientist Executive Summary The formation of bromophenoxy ethers (typically via...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Etherification of Bromophenols Ticket ID: SOLV-OPT-2026 Support Level: Senior Application Scientist

Executive Summary

The formation of bromophenoxy ethers (typically via Williamson Ether Synthesis) presents a specific set of competing challenges: nucleophilicity , solubility , and regioselectivity .

Because the bromine atom on the aromatic ring is electron-withdrawing (inductively), it stabilizes the phenoxide anion, making it a weaker nucleophile than unsubstituted phenol. Consequently, solvent selection is not just about solubility—it is the primary driver of reaction rate and selectivity (O- vs. C-alkylation).

This guide provides a decision framework for selecting the optimal solvent system, balancing reaction kinetics against downstream workup efficiency.

Part 1: Solvent Selection Logic (The "Why")

The choice of solvent dictates the "nakedness" of your phenoxide anion. In non-polar solvents, the cation (


, 

) forms a tight ion pair with the oxygen, blocking the reaction. In polar aprotic solvents, the cation is solvated, leaving the oxygen free to attack the alkyl halide.
Decision Matrix: Solvent Selection

SolventSelection Start START: Substrate Analysis Scale Reaction Scale? Start->Scale TempSens Substrate Temp Sensitive? Scale->TempSens Lab Scale (<5g) GreenReq Green/Process Requirement? Scale->GreenReq Process Scale (>100g) DMF RECOMMENDATION: DMF or NMP (High Rate, Difficult Workup) Use LiCl Wash Protocol TempSens->DMF No (Can heat >80°C) Acetonitrile RECOMMENDATION: Acetonitrile (Moderate Rate, Easy Workup) Good for reactive halides TempSens->Acetonitrile Yes (<80°C) GreenReq->DMF No Constraints CPME RECOMMENDATION: CPME or 2-MeTHF (Green, Azeotropic Drying) Best for Process Scale GreenReq->CPME Strict Green Constraints Acetone RECOMMENDATION: Acetone (Slow, Finkelstein Conditions) Only for primary iodides Acetonitrile->Acetone If substrate insoluble

Figure 1: Decision tree for selecting the optimal solvent based on scale, temperature sensitivity, and green chemistry requirements.

Part 2: Experimental Protocols & Troubleshooting
Scenario A: The "Classic" High-Rate Approach (DMF/DMSO)

Best for: Unreactive alkyl halides (chlorides), bulky bromophenols, or when maximum reaction speed is required. The Problem: DMF and DMSO have high boiling points and are miscible with water, making them difficult to remove.[1] Residual DMF can ruin NMR spectra and inhibit downstream catalysts.

Optimized Protocol: The LiCl Wash Technique Standard water washes fail to remove DMF efficiently because DMF partitions into both organic and aqueous phases.

  • Reaction: Run reaction in DMF (concentration 0.5 – 1.0 M).

  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Ether (

    
    ). Volume ratio 1:5 (Reaction:Organic).
    
  • Wash 1 (Critical): Wash the organic layer with 5% Lithium Chloride (LiCl) aqueous solution (3x).

    • Mechanism:[1][2][3][4][5][6][7][8][9]

      
       coordinates strongly with the carbonyl oxygen of DMF, significantly increasing its partitioning into the aqueous phase [1].
      
  • Wash 2: Wash with Brine (saturated NaCl).

  • Dry: Dry over

    
     and concentrate.
    

Data Comparison: DMF Removal Efficiency

Wash SolutionResidual DMF in Organic Phase
Water (3x)~15-20%
Brine (3x)~10-12%
5% LiCl (3x) < 0.5%
Scenario B: The "Green" Process Approach (CPME)

Best for: Scale-up, safety (low peroxide formation), and simplified workup. The Innovation: Cyclopentyl Methyl Ether (CPME) is a hydrophobic ether. Unlike THF, it does not mix with water, allowing for direct phase separation without an extraction solvent [2].

Optimized Protocol: CPME Azeotropic Etherification

  • Setup: Equip flask with a Dean-Stark trap (optional but recommended for water removal).

  • Solvent: Dissolve Bromophenol and Alkyl Halide in CPME.

  • Base: Add solid

    
     or 
    
    
    
    .
  • Reaction: Heat to reflux (CPME bp = 106°C).

    • Note: If water is generated (e.g., using hydroxide bases), CPME forms an azeotrope with water (84°C), allowing continuous water removal to drive the equilibrium.

  • Workup:

    • Cool to room temperature.

    • Add water directly to the reaction vessel.

    • Phase Separate: The CPME layer is your product layer. No need for EtOAc extraction.

    • Wash CPME layer with 1M NaOH (to remove unreacted phenol).

    • Concentrate CPME (low energy of vaporization).

Part 3: Troubleshooting FAQs
Q1: I am seeing significant C-alkylation (ring alkylation) instead of O-alkylation. Why?

Diagnosis: This is often caused by "Solvent Shielding." Explanation: If you use protic solvents (Methanol, Ethanol, Water) or highly polar solvents that hydrogen bond tightly to the phenoxide oxygen, the oxygen becomes sterically shielded. The "softer" carbon nucleophilic sites (ortho/para) become the path of least resistance [3]. The Fix:

  • Switch to a Polar Aprotic solvent (DMF, DMAc, NMP). These solvate the cation (

    
    ) but leave the anion (phenoxide) naked and reactive at the hardest center (Oxygen).
    
  • Use a harder base counter-ion (e.g., change from

    
     to 
    
    
    
    ) to tighten the ion pair if C-alkylation persists, though this usually slows the reaction.
Q2: My reaction is stuck at 60% conversion. Adding more base doesn't help.

Diagnosis: Catalyst poisoning or "Salt Coating." Explanation: In non-polar solvents (Toluene, Acetone), the inorganic byproduct (KBr or KCl) is insoluble and can coat the surface of your solid base (


), stopping the reaction.
The Fix: 
  • Add a Phase Transfer Catalyst (PTC): Add 5-10 mol% Tetrabutylammonium Iodide (TBAI) or 18-Crown-6. This shuttles the phenoxide into the solution phase.

  • Switch to Finkelstein Conditions: If using an alkyl chloride, add NaI (0.1 eq) in Acetone or Butanone. This converts the alkyl chloride to a more reactive alkyl iodide in situ.

Q3: Can I use Acetone? It’s easier to rotovap than DMF.

Answer: Only for reactive substrates. Acetone boils at 56°C. This is often too low to overcome the activation energy for reacting electron-poor bromophenols with hindered alkyl halides.

  • Use Acetone if: You are using Methyl Iodide or Allyl Bromide (highly reactive).

  • Avoid Acetone if: You are using a secondary alkyl bromide or a long-chain alkyl chloride. You will likely see no reaction or very slow kinetics.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways and how solvent polarity influences the Transition State (TS).

ReactionPathways Reactants Bromophenol + Base + Alkyl Halide TS_Protic TS: H-Bonded Phenoxide (Protic Solvent) Reactants->TS_Protic Solvent: EtOH/H2O TS_Aprotic TS: Naked Phenoxide (Polar Aprotic Solvent) Reactants->TS_Aprotic Solvent: DMF/CPME C_Alk C-Alkylation (Side Product) TS_Protic->C_Alk Major Path (O-shielded) O_Alk O-Alkylation (Target Ether) TS_Protic->O_Alk Minor Path TS_Aprotic->C_Alk Minor Path TS_Aprotic->O_Alk Major Path (Fast)

Figure 2: Mechanistic divergence driven by solvent interaction with the phenoxide nucleophile.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Validation of solvent removal difficulty).

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Solvent for Organic Synthesis. Organic Process Research & Development, 11(2), 251–258. Link (CPME protocols).

  • Kornblum, N., Seltzer, R., & Haberfield, P. (1963). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Hydrogen Bonding Capacity of the Solvent. Journal of the American Chemical Society, 85(8), 1148–1154. Link (O- vs C-alkylation mechanism).

  • Tanaka, R., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Link (Solvent effects on rate).

Sources

Troubleshooting

Technical Support Center: Purification of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting and validated methodologies for the isolation of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol via silica gel column c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting and validated methodologies for the isolation of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol via silica gel column chromatography.

System Overview & Causality

The synthesis of aryloxy-ether motifs frequently utilizes the base-catalyzed ring opening of epoxides[1]. In this specific workflow, the target molecule is synthesized via the nucleophilic attack of 4-bromophenol on 3,4-epoxytetrahydrofuran. Because this reaction proceeds via a strict


 mechanism, the backside attack ensures a highly specific trans stereochemical outcome[2].

However, the downstream purification presents distinct chromatographic challenges. The target molecule possesses a secondary hydroxyl group, an ether linkage, and a lipophilic bromophenyl ring. This unique polarity profile often leads to co-elution with unreacted mildly acidic 4-bromophenol if the stationary phase and solvent gradients are not meticulously managed.

Quantitative Chromatographic Data

To establish a baseline for your purification, compare your TLC and column parameters against these optimized metrics:

ParameterValue / RecommendationMechanistic Rationale
Target Molecule M.W. 259.10 g/mol Determines mass recovery expectations.
Optimal Solvent System Hexanes : Ethyl Acetate (Gradient 90:10 to 70:30)Balances the lipophilicity of the bromophenyl ring and the H-bonding of the secondary -OH group.
Target

Value
0.30 - 0.35 (in 75:25 Hex/EtOAc)Ideal retention factor for maximum resolution on standard normal-phase silica gel.
4-Bromophenol

~0.20 - 0.25 (streaks heavily)Phenolic -OH interacts strongly with acidic silanol groups, causing severe tailing.
3,4-Epoxytetrahydrofuran

~0.60Highly non-polar relative to the product; elutes rapidly near the solvent front.
Silica to Crude Ratio 40:1 to 50:1 (w/w)Ensures sufficient theoretical plates to separate the target from the streaking phenol.

Troubleshooting & FAQs

Q1: My target product is co-eluting with unreacted 4-bromophenol. How do I resolve this? Causality & Solution: 4-Bromophenol is mildly acidic (pKa ~9.3) and forms strong hydrogen bonds with the silanol groups on the silica gel stationary phase. This causes the phenol to "streak" or tail through the column, overlapping with the elution band of your target trans-isomer. Actionable Fix: Do not rely solely on chromatography to remove large excesses of 4-bromophenol. Implement a pre-column liquid-liquid extraction. Wash the crude organic layer with 1M NaOH or 5%


. The base deprotonates the phenol into its water-soluble phenoxide salt, removing it into the aqueous layer while your target ether-alcohol remains in the organic layer.

Q2: I am seeing two closely eluting spots in my product fractions. Is this the cis isomer? Causality & Solution: The base-catalyzed ring opening of 3,4-epoxytetrahydrofuran by a phenoxide nucleophile proceeds via a strict


 mechanism, which dictates a trans stereochemical outcome due to the required 180° backside attack[2]. If you observe a second spot, it is highly unlikely to be the cis isomer unless your starting epoxide was impure.
Actionable Fix: The secondary spot is more likely a regioisomer from an impurity in the starting material, or an artifact of TLC degradation. Ensure your TLC plate is fully dried before developing, as residual high-boiling solvents (like DMF, commonly used in this synthesis) can cause artificial spot splitting.

Q3: My product yield is low, and a lot of material is stuck at the baseline of the TLC. Causality & Solution: The target molecule contains a secondary alcohol which can strongly adsorb to highly active silica. If the silica gel is too dry or acidic, it can irreversibly bind polar molecules or catalyze degradation. Actionable Fix: Pre-treat your silica column by flushing it with 1% Triethylamine (


) in Hexanes before loading your sample. This neutralizes the highly active acidic silanol sites, reducing irreversible binding and improving the mass recovery of your alcohol product.

Experimental Methodology: Self-Validating Protocol

Standard flash column chromatography requires careful preparation of the stationary phase to prevent band broadening and co-elution[3]. This protocol is designed as a self-validating system; each step contains a built-in check to ensure integrity.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (approx. 3x the mass of the crude mixture) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Validation Check: The powder must not clump. Clumping indicates residual solvent or moisture, which will cause band tailing and ruin the column's theoretical plates.

Step 2: Column Packing

  • Slurry pack a glass column with 230-400 mesh silica gel using 100% Hexanes. Ensure the silica bed is perfectly level.

  • Add a 1 cm protective layer of clean sea sand on top of the silica. Validation Check: Open the stopcock and allow the solvent to drain. The solvent meniscus must descend perfectly horizontally. Uneven descent indicates channeling in the silica bed.

Step 3: Loading and Elution

  • Carefully pour the dry-loaded sample onto the sand layer.

  • Begin isocratic elution with 90:10 Hexanes:Ethyl Acetate for 2 column volumes (CV) to elute residual 3,4-epoxytetrahydrofuran.

  • Transition to a gradient of 80:20 Hex/EtOAc. Collect fractions in 15 mL test tubes. Validation Check: Spot fractions on a TLC plate. The target product will appear UV-active (due to the bromophenyl group) and will stain dark blue/purple with p-Anisaldehyde or PMA stain.

Step 4: Isolation

  • Pool the fractions containing the pure spot at

    
     ~0.35.
    
  • Concentrate under reduced pressure to yield trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol.

Workflow Visualization

Workflow Start Crude Mixture: trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol + 4-bromophenol + epoxide Prep Sample Preparation (Dry loading onto silica) Start->Prep Column Flash Column Chromatography (Hexanes/EtOAc Gradient) Prep->Column TLC TLC Analysis of Fractions Column->TLC F1 Early Fractions (Unreacted Epoxide) TLC->F1 F2 Middle Fractions (Target trans-Isomer) TLC->F2 F3 Late Fractions (4-Bromophenol) TLC->F3 Issue Issue: Co-elution? F2->Issue Fix Troubleshooting: Decrease EtOAc % or use longer column Issue->Fix Yes Success Concentrate Product Issue->Success No

Chromatographic separation workflow and co-elution troubleshooting logic.

References[3] Title: Isolation and purification of plant secondary metabolites using column-chromatographic technique

Source: ResearchGate URL: [Link]1] Title: Synthesis, pharmacological activity and chromatographic separation of some novel potential beta-blockers of the aryloxyaminopropanol type Source: PubMed URL: [Link]2] Title: Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Trans-Diastereoselectivity in THF Synthesis

Current Status: Online Operator: Senior Application Scientist (Synthesis Division) Ticket ID: TRANS-THF-001 Subject: Overcoming Thermodynamic Bias for cis-2,5-Tetrahydrofurans Introduction: The "Cis-Trap" in THF Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Synthesis Division) Ticket ID: TRANS-THF-001 Subject: Overcoming Thermodynamic Bias for cis-2,5-Tetrahydrofurans

Introduction: The "Cis-Trap" in THF Synthesis

Welcome to the Synthesis Support Center. If you are reading this, you are likely staring at an NMR spectrum showing a 50:50 mixture or a dominant cis-2,5-tetrahydrofuran product when you desperately need the trans-isomer.

The Root Cause: In standard acid-catalyzed cyclizations of 1,4-diols or iodoetherifications of


-alkenyl alcohols, the reaction proceeds through a chair-like transition state. Substituents prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions. In a 2,5-disubstituted system, placing both groups pseudo-equatorial forces a cis-relationship.

To achieve trans-selectivity, you must bypass this thermodynamic preference using Kinetic Control or Stereospecific Inversion . This guide details three field-proven protocols to force the trans-geometry.

Module 1: The Radical Oxidative Route (Mukaiyama Cyclization)

User Profile: You have a


-hydroxy alkene (alkenol) precursor.[1][2]
The Fix:  Switch from electrophilic cyclization (I

/Br

) to Cobalt-catalyzed aerobic oxidation.

Mechanism: Unlike the ionic chair-transition state of iodolactonization, the Mukaiyama cyclization proceeds via a radical mechanism. The Cobalt(II) catalyst activates molecular oxygen to form a Co-peroxo species. The cyclization of the resulting radical intermediate is governed by minimizing steric repulsion between the existing substituent and the incoming oxygen, often favoring the trans-isomer (2,5-trans selectivity >90:10).

Experimental Protocol: Co-Catalyzed Aerobic Cyclization
ParameterCondition
Catalyst Co(acac)

(10-20 mol%) or Co(nmp)

for higher activity
Oxidant O

(balloon pressure)
Solvent Isopropanol (IPA) or t-BuOH (Crucial for H-atom transfer)
Temperature 60 °C - 75 °C

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round bottom flask. Add Co(acac)

    
     (0.2 eq).
    
  • Solvation: Dissolve your

    
    -alkenyl alcohol (1.0 eq) in IPA (0.1 M concentration).
    
  • Initiation: Purge the system with O

    
     (balloon) for 15 minutes.
    
  • Reaction: Heat to 60 °C under O

    
     atmosphere. Monitor by TLC (typically 4–12 hours).
    
  • Quench: Cool to RT. Add saturated Na

    
    S
    
    
    
    O
    
    
    to reduce peroxides. Extract with EtOAc.

Troubleshooting:

  • Low Conversion? Add a radical initiator like AIBN (5 mol%) or switch to the more active Co(nmp)

    
     catalyst [1].
    
  • Cis-product forming? Ensure the temperature is maintained. Lower temperatures may reduce reversibility, but high temps favor the thermodynamic cis product if the radical lifetime is too long.

Module 2: The Metal-Catalyzed Insertion (Wolfe Palladium Method)

User Profile: You need to form a C-O and C-C bond simultaneously (e.g., coupling an aryl group). The Fix: Palladium-catalyzed carboetherification.

Mechanism: This reaction does not follow the Wacker oxidation pathway.[1] Instead, it involves the syn-insertion of the alkene into a Pd-O bond. The high trans-diastereoselectivity (often >20:1) arises from the specific geometry required for this insertion, where the palladium center and the bulky aryl group orient themselves to minimize steric clash with the substrate's existing stereocenter [2].

Experimental Protocol: Pd-Catalyzed Carboetherification
ParameterCondition
Catalyst Pd

(dba)

(1-2 mol%)
Ligand dpe-phos or Xantphos (Bis-phosphine ligands are critical)
Base NaOtBu (2.0 eq)
Electrophile Aryl Bromide (1.2 eq)
Solvent Toluene (anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge flask with Pd

    
    (dba)
    
    
    
    , Ligand, and NaOtBu.
  • Addition: Add the

    
    -hydroxy alkene and Aryl Bromide in Toluene.
    
  • Heat: Reflux at 100 °C - 110 °C.

  • Workup: Filter through a silica pad (to remove Pd) and concentrate.

Critical Checkpoint:

  • Ligand Choice: Monodentate phosphines (like PPh

    
    ) often fail or give low dr. You must  use wide bite-angle ligands like dpe-phos [3].
    
Module 3: The Stereospecific Inversion (Epoxide Cascade)

User Profile: You require absolute stereocontrol and are willing to synthesize a chiral epoxide precursor. The Fix: 5-exo-tet opening of epoxy-alcohols (Jamison/Baldwin approach).

Mechanism: This relies on the S


2 nature of epoxide opening. If you synthesize a trans-epoxide (via Sharpless or Shi epoxidation), the intramolecular attack of the alcohol will invert the configuration at the epoxide carbon. This allows you to "program" the trans-relationship into the linear precursor.

Visualizing the Pathway:

EpoxidePathway Precursor Linear Epoxy-Alcohol (Defined Stereochem) Activation Lewis Acid / Promoter (BF3·OEt2 or CSA) Precursor->Activation Coordination TS Transition State (Backside Attack) Activation->TS 5-exo-tet Product Trans-THF (Inversion of Configuration) TS->Product SN2 Inversion

Caption: The 5-exo-tet cyclization of epoxy-alcohols proceeds with inversion of configuration, translating precursor chirality directly into product diastereoselectivity.

Troubleshooting:

  • 5-endo vs 5-exo: 5-exo is kinetically favored (Baldwin's Rules). However, if you are building polyethers, "disappearing directing groups" (like TMS on the epoxide) may be needed to force specific modes, as pioneered by Jamison [4].

  • Lewis Acid:[3][4] For simple systems, CSA (Camphorsulfonic acid) is milder and prevents polymerization compared to BF

    
    ·OEt
    
    
    
    .
Diagnostic Summary: Which Method Fits?
ScenarioRecommended MethodExpected dr (trans:cis)Key Constraint
Simple Alkenol Precursor Co-Catalyzed (Mukaiyama)~90:10Requires Oxygen tolerance
Adding an Aryl Group Pd-Catalyzed (Wolfe)>95:5Requires Aryl Bromide
Chiral Pool / Total Synthesis Epoxide Opening (SN2)>99:1Requires chiral epoxide synthesis
Simple 1,4-Diol Avoid Acid Catalysis~50:50 (Fail)Convert one OH to LG (Mesylate) for SN2
References
  • Isayama, S., & Mukaiyama, T. (1989). A New Method for the Preparation of Tetrahydrofuran Derivatives via Cobalt(II)-Catalyzed Oxidation of Alkenols with Oxygen. Chemistry Letters, 18(4), 573–576. Link

  • Wolfe, J. P., & Rossi, M. A. (2004).[1][5] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Hydroxy Alkenes.[1][6][7] Journal of the American Chemical Society, 126(6), 1620–1621. Link[1]
    
  • Hay, M. B., & Wolfe, J. P. (2005).[6][7] Palladium-Catalyzed Synthesis of 2,1'-Disubstituted Tetrahydrofurans from

    
    -Hydroxy Internal Alkenes. Journal of the American Chemical Society, 127(47), 16468–16476.[6] Link
    
  • Vilotijevic, I., & Jamison, T. F. (2009).[8] Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Angewandte Chemie International Edition, 48(29), 5250–5281.[8] Link[8]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Bromophenoxy Substitutions

Case ID: 4-Br-PhO-Sterics Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering difficulties introducing the 4-bromophenoxy moiety into a ster...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-Br-PhO-Sterics Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties introducing the 4-bromophenoxy moiety into a sterically congested substrate. This is a common bottleneck in medicinal chemistry. The 4-bromophenoxy group presents a unique "double-edged" challenge:

  • Electronic Deactivation: The para-bromo group is electron-withdrawing (Inductive effect: -I). This lowers the pKa of the phenol (~9.3 vs. 10.0 for phenol), making the phenoxide less basic (good for suppressing E2 elimination) but significantly less nucleophilic (bad for SN2 rates).

  • Steric Wall: When coupling to secondary alkyl halides or ortho-substituted aryl rings, the nucleophilic attack is geometrically impeded.

This guide moves beyond standard textbook answers to provide industrial-grade solutions for overcoming these specific kinetic barriers.

Module 1: Diagnostic Workflow

Before altering your conditions, determine the correct reaction pathway based on your Electrophile's steric and electronic profile.

ReactionSelector Start Target Electrophile Type Alkyl Alkyl Electrophile (sp3 Carbon) Start->Alkyl Aryl Aryl/Heteroaryl Electrophile (sp2 Carbon) Start->Aryl Primary Primary (1°) Alkyl->Primary Secondary Secondary (2°) (The Danger Zone) Alkyl->Secondary Tertiary Tertiary (3°) Alkyl->Tertiary EWG Electron Deficient (e.g., p-NO2, Pyridine) Aryl->EWG Rich Electron Neutral/Rich (e.g., Toluene, Anisole) Aryl->Rich Williamson Standard Williamson (Cs2CO3 / DMF) Primary->Williamson Secondary->Williamson If Halide Mitsunobu Mitsunobu Reaction (Use ADDP/PBu3) Secondary->Mitsunobu If Alcohol Silver Silver-Mediated S_N1 (AgOTf / DCM) Tertiary->Silver SNAr S_NAr (DMSO, Heat) EWG->SNAr Buchwald Pd-Catalysis (Buchwald) (Bulky Ligands Required) Rich->Buchwald ChanLam Cu-Catalysis (Chan-Lam) (Boronic Acids) Rich->ChanLam Mild Alternative

Figure 1: Decision matrix for selecting the optimal synthetic route based on electrophile sterics.

Module 2: Alkyl Electrophiles (The SN2 vs. E2 Trap)

When attaching 4-bromophenol to a secondary alkyl halide, the primary failure mode is E2 Elimination (yielding an alkene) rather than substitution.

The Problem

The 4-bromophenoxide anion is a weak base, but steric hindrance raises the activation energy for the SN2 pathway (backside attack). If the barrier becomes too high, the elimination pathway (which is less sensitive to steric crowding) dominates.

Troubleshooting Guide
VariableStandard Approach (Fails)High-Steric Solution Why it Works
Base NaH or KOtBuCs2CO3 or K2CO3 "Cesium Effect": The large Cs+ cation creates a "naked," highly reactive phenoxide anion, boosting nucleophilicity without increasing basicity (suppressing E2).
Solvent THF or EthanolDMF , DMAc , or NMP Polar aprotic solvents solvate the cation but leave the anion free to attack. Essential for hindered SN2.
Leaving Group Chloride/BromideMesylate (OMs) or Triflate (OTf) Better leaving groups lower the transition state energy for SN2, helping it outcompete elimination.
Temperature Reflux (80°C+)RT to 50°C Higher temperatures favor Elimination (higher entropy). Keep T as low as possible.
Alternative: The Mitsunobu Reaction

If you are starting from a hindered secondary alcohol, do not convert it to a halide first. Use the Mitsunobu reaction.[1][2]

  • Standard Reagents: DEAD / PPh3 (Often fails for hindered alcohols).

  • Steric Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). The increased nucleophilicity of PBu3 and the specific geometry of ADDP facilitate attack on crowded secondary alcohols.

Module 3: Aryl Electrophiles (Crowded Cross-Coupling)

Constructing diaryl ethers (e.g., 4-bromophenyl-2,6-dimethylphenyl ether) is notoriously difficult due to the "ortho-effect."

The Solution: Palladium-Catalyzed C-O Coupling

Traditional Ullmann coupling (Cu/high heat) often fails here due to thermal decomposition. The modern gold standard is Buchwald-Hartwig coupling using bulky, electron-rich phosphine ligands.

Ligand Selection for Steric Bulk

The rate-determining step for hindered ethers is often Reductive Elimination . Bulky ligands force the metal center into a crowded geometry that accelerates the ejection of the product.

LigandApplicationSteric Tolerance
tBuXPhos General purpose for phenols.High
RockPhos The Specialist. Designed specifically for sterically hindered phenols and aryl halides.Very High
BrettPhos Good, but better for amines.Moderate

Module 4: Validated Protocols

Protocol A: Buchwald Coupling for Hindered 4-Bromophenoxy Ethers

Use this when coupling 4-bromophenol to a hindered aryl halide (e.g., ortho-substituted).

Reagents:

  • Substrate: Ortho-substituted Aryl Halide (1.0 equiv)

  • Nucleophile: 4-Bromophenol (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2-4 mol%)

  • Ligand: RockPhos (4-8 mol%) (Use 2:1 Ligand:Pd ratio)

  • Base: K3PO4 (finely ground, 2.0 equiv) or Cs2CO3

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the aryl halide, 4-bromophenol, base, Pd(OAc)2, and RockPhos. Crucial: If the halide is liquid, add it last via syringe.

  • Purge: Evacuate and backfill with Argon (3 cycles). Oxygen kills the active Pd(0) species.

  • Solvation: Add anhydrous Toluene (concentration ~0.2 M).

  • Activation: Heat to 100°C with vigorous stirring. The "induction period" may take 30-60 minutes as the active Pd-Ligand complex forms.

  • Monitoring: Monitor by HPLC/UPLC. If conversion stalls at 50%, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Filter through a celite pad (to remove Pd black and salts), concentrate, and purify via flash chromatography.

Protocol B: Modified Williamson for Hindered Alkyl Halides

Use this for secondary alkyl halides where elimination is a risk.

Step-by-Step:

  • Preparation: Dissolve 4-bromophenol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Deprotonation: Add Cs2CO3 (1.5 equiv). Stir at RT for 30 mins. The mixture should turn heterogeneous/slurry.

  • Addition: Add the hindered alkyl halide (or tosylate) (1.2 equiv) dropwise.

  • Catalyst (Optional): Add TBAI (Tetrabutylammonium iodide, 10 mol%). This performs an in-situ Finkelstein reaction, converting the electrophile to a more reactive iodide transiently.

  • Reaction: Heat to 50-60°C . Do not exceed 80°C to prevent E2 elimination.

Frequently Asked Questions (FAQ)

Q: Can I use the Chan-Lam coupling (Cu(OAc)2 / Boronic Acid) for hindered substrates? A: Generally, no . While Chan-Lam is excellent for mild conditions, it is very sensitive to steric hindrance at the ortho position of the boronic acid. For hindered substrates, the Pd-catalyzed (Buchwald) route with RockPhos is significantly more reliable.

Q: My reaction works but the 4-bromo group is also reacting (polymerization). What do I do? A: This is a "chemoselectivity" issue. If you are using Pd-catalysis to attach the phenol to an aryl halide, the Pd can also insert into the C-Br bond of your 4-bromophenol.

  • Fix: Ensure your target electrophile is an Aryl Iodide or Aryl Triflate . The catalyst will insert into the I/OTf bond much faster than the Br bond.

  • Fix 2: Use a catalyst system that is less reactive toward Aryl Bromides at lower temperatures (e.g., Cu-catalyzed Ullmann conditions, if the sterics allow).

Q: Why is my yield low even with Cs2CO3? A: Check for moisture. The "naked" phenoxide anion generated by Cesium is extremely hygroscopic. Even trace water solvates the anion, killing its nucleophilicity. Use molecular sieves in your reaction vessel.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 131(5), 17423–17429. Link

    • Key Insight: Establishes dialkylbiaryl phosphines (like tBuXPhos/RockPhos) as essential for hindered ether synthesis.
  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-PBu3). Tetrahedron Letters, 36(14), 2529-2530. Link

    • Key Insight: Defines the ADDP/PBu3 system for Mitsunobu reactions with hindered secondary alcohols.
  • Burgos, C. H., et al. (2006). Significant Progress in the C-O Cross-Coupling Reaction. Angewandte Chemie International Edition, 45(26), 4321-4326.
  • BenchChem Technical Support. (2025). Troubleshooting Williamson Ether Synthesis with Secondary Iodides. BenchChem Archives. Link

    • Key Insight: Practical troubleshooting for E2 vs SN2 competition in alkyl

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol: A Comparative Guide to 1D vs. 2D NMR Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the diagnostic performance of 1D H NMR versus 2D NOESY NMR methodologies for the definitive stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the diagnostic performance of 1D


H NMR versus 2D NOESY NMR methodologies for the definitive stereochemical elucidation of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol, providing field-proven protocols and mechanistic rationales.

Executive Summary & The Analytical Challenge

trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (CAS: 1258963-16-4) is a critical synthetic intermediate and pharmacophore scaffold [1]. The molecule features a tetrahydrofuran (THF) ring with two adjacent stereocenters at C-3 (bearing a hydroxyl group) and C-4 (bearing a 4-bromophenoxy ether linkage).

The Core Challenge: Distinguishing the trans-isomer from its cis-counterpart is notoriously difficult using standard 1D


H NMR. Unlike rigid six-membered rings (cyclohexanes) where axial/equatorial relationships dictate clear Karplus dihedral angles, five-membered THF rings are highly flexible. They undergo rapid conformational interconversion known as pseudorotation , oscillating between various envelope and half-chair conformations [2]. Because of this dynamic averaging, relying solely on the scalar coupling constant (

) is analytically risky.

This guide compares the traditional 1D NMR approach with the 2D NOESY (Nuclear Overhauser Effect Spectroscopy) approach, demonstrating why a self-validating 2D methodology is mandatory for absolute stereochemical confidence [3].

Methodology Comparison: 1D H NMR vs. 2D NOESY

1D H NMR: Fast Connectivity, Ambiguous Stereochemistry
  • Mechanism: 1D NMR relies on through-bond scalar coupling (

    
    -coupling). The Karplus equation correlates the 
    
    
    
    value with the dihedral angle between vicinal protons.
  • Performance in THF Rings: In a static model, a trans relationship (dihedral angle ~120°-150°) should yield a small coupling constant (

    
     = 2–5 Hz), while a cis relationship (dihedral angle ~0°-30°) yields a larger one (
    
    
    
    = 7–9 Hz). However, pseudorotation averages these angles [2]. A measured
    
    
    of 4.5 Hz strongly suggests a trans configuration, but overlapping multiplets from the adjacent C-2 and C-5 methylene protons often obscure accurate
    
    
    -value extraction.
  • Verdict: Excellent for confirming gross structural connectivity (e.g., the AA'BB' splitting of the 4-bromophenoxy group), but insufficient for definitive stereochemical proof.

2D NOESY: The Gold Standard for Spatial Confirmation
  • Mechanism: NOESY measures through-space dipolar coupling, detecting protons that are physically close to each other (< 5 Å) regardless of the number of intervening bonds.

  • Performance in THF Rings: In the trans-isomer, H-3 and H-4 reside on opposite faces of the THF ring. Therefore, no strong NOE cross-peak should be observed between them. Instead, H-3 will show strong NOEs to the cis-oriented protons on C-2 and C-5, while H-4 will show NOEs to the opposite set of cis-oriented protons [3].

  • Verdict: Provides a self-validating matrix of spatial relationships. The absence of an H3-H4 cross-peak, coupled with the presence of specific H3-methylene and H4-methylene cross-peaks, definitively locks in the trans geometry.

Quantitative Data Comparison

The following table summarizes the expected spectral data, contrasting the ambiguous 1D metrics with the definitive 2D spatial correlations.

Proton AssignmentChemical Shift (ppm, CDCl

)
1D Multiplicity & Expected

2D NOESY Key Correlations (trans-isomer)
H-Ar (ortho to O) ~6.80d,

= 8.5 Hz
H-4 (weak, through-space to ether)
H-Ar (ortho to Br) ~7.38d,

= 8.5 Hz
None to THF ring
H-4 (CH-OAr) ~4.85m,

≈ 2-5 Hz
H-5

, H-2

(NO NOE to H-3 )
H-3 (CH-OH) ~4.45m,

≈ 2-5 Hz
H-2

, H-5

, OH (NO NOE to H-4 )
H-5a, H-5b (CH

)
~3.90 - 4.20m (complex)H-4 (to cis proton only)
H-2a, H-2b (CH

)
~3.80 - 4.10m (complex)H-3 (to cis proton only)

Self-Validating Experimental Protocol

To ensure a self-validating system, the protocol must eliminate variables that degrade NOE signals—specifically, paramagnetic dissolved oxygen, which accelerates


 relaxation and quenches the Nuclear Overhauser Effect.
Step-by-Step NOESY Acquisition Protocol
  • Sample Preparation: Dissolve 25–30 mg of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol in 600 µL of high-purity CDCl

    
     (100% atom D). Transfer to a high-quality 5 mm NMR tube.
    
  • Degassing (Critical Step): Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Removing dissolved O

      
       increases the NOE enhancement factor by up to 30%, which is critical for observing the subtle spatial relationships in small molecules [3].
      
  • 1D Baseline Acquisition: Acquire a standard 1D

    
    H NMR (16 scans, 64k data points, 298 K) to calibrate the 90° pulse width (
    
    
    
    ) and optimize the spectral window.
  • 2D NOESY Setup:

    • Select a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).

    • Mixing Time (

      
      ):  Set to 400 ms . Causality: For small molecules (MW ~259  g/mol ) in non-viscous solvents, the tumbling rate (
      
      
      
      ) is fast. A longer mixing time allows the NOE to build up before entering the spin-diffusion regime.
    • Relaxation Delay (

      
      ):  Set to 2.5 seconds (ensure 
      
      
      
      of the slowest relaxing proton).
  • Processing: Apply a sine-bell squared window function shifted by

    
     in both dimensions to enhance resolution and suppress broad base-line artifacts. Zero-fill to a 2K x 2K matrix.
    

Mechanistic Workflow Visualization

The following decision tree illustrates the logical flow of stereochemical assignment, demonstrating how 1D and 2D methods act as a self-validating loop.

NMR_Workflow Start Synthesize/Isolate Compound OneD Acquire 1D 1H NMR (CDCl3, 500 MHz) Start->OneD ExtractJ Extract 3J(H3-H4) Coupling Constant OneD->ExtractJ Decision1 Is 3J(H3-H4) < 5 Hz? ExtractJ->Decision1 TwoD Acquire 2D NOESY (Mixing time 400 ms) Decision1->TwoD Yes (Suggests trans) Decision1->TwoD No (Suggests cis) Decision2 Strong NOE between H3 and H4? TwoD->Decision2 Trans Confirm trans-Isomer (H3, H4 antiperiplanar) Decision2->Trans No (Opposite Faces) Cis Confirm cis-Isomer (H3, H4 synclinal) Decision2->Cis Yes (Spatial Proximity)

Decision tree for stereochemical assignment of substituted tetrahydrofurans using 1D and 2D NMR.

Conclusion

While 1D


H NMR provides rapid structural verification of the functional groups present in trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol, its reliance on scalar couplings makes it vulnerable to the pseudorotational dynamics of the THF ring. To achieve absolute analytical certainty, researchers must pair 1D data with 2D NOESY spectroscopy. By mapping the through-space dipolar couplings, NOESY bypasses conformational averaging, providing a self-validating, definitive proof of the trans relative stereochemistry.

References

  • Wu, A.; Cremer, D. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. International Journal of Molecular Sciences. 2003, 4(4), 158-192. URL: [Link]

  • Brantley, S. E.; et al. iso-Petromyroxols: Novel Dihydroxylated Tetrahydrofuran Enantiomers from Sea Lamprey (Petromyzon marinus). Molecules. 2015, 20(3), 5215-5224. URL: [Link]

Comparative

distinguishing trans vs cis isomers of 4-(4-bromophenoxy)tetrahydrofuran-3-ol

Stereochemical Elucidation of 4-(4-bromophenoxy)tetrahydrofuran-3-ol: A Comparative Guide to Cis and Trans Isomer Differentiation As a Senior Application Scientist, I frequently encounter the analytical bottleneck of ass...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Elucidation of 4-(4-bromophenoxy)tetrahydrofuran-3-ol: A Comparative Guide to Cis and Trans Isomer Differentiation

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of assigning relative stereochemistry in flexible five-membered ring systems. The compound 4-(4-bromophenoxy)tetrahydrofuran-3-ol is a highly versatile chiral scaffold utilized in the development of biologically active APIs. Because the spatial orientation of the 4-bromophenoxy and hydroxyl groups dictates the molecule's interaction with target receptors, unambiguously distinguishing the cis and trans isomers is a critical quality control step.

This guide provides a definitive, self-validating analytical framework to objectively differentiate these isomers, focusing on the causality behind nuclear magnetic resonance (NMR) spectroscopy techniques and orthogonal validation methods.

Theoretical Framework: Conformational Dynamics and the Karplus Relationship

Unlike rigid six-membered rings (e.g., cyclohexanes) where axial and equatorial protons have fixed, predictable dihedral angles, the tetrahydrofuran (THF) ring undergoes rapid pseudorotation between envelope and half-chair conformations[1]. This flexibility complicates stereochemical assignment.

However, the relative configuration at C3 and C4 heavily biases the time-averaged dihedral angle (


) between the H3 and H4 protons. The differentiation between cis and trans isomers is rooted in the through-bond interaction between these neighboring protons, quantified by the scalar coupling constant (

) via the Karplus relationship[2].
  • Cis Isomer : The H3 and H4 protons are constrained to the same face of the ring. Despite pseudorotation, the time-averaged dihedral angle remains relatively small (close to 0°–40°). This geometric constraint results in a larger vicinal coupling constant, typically

    
     Hz[3].
    
  • Trans Isomer : The H3 and H4 protons reside on opposite faces. The time-averaged dihedral angle hovers around 90°–120°, a region where the Karplus curve approaches its minimum. Consequently, the trans isomer exhibits a significantly smaller coupling constant, generally

    
     Hz[4].
    

Analytical Workflow

To ensure scientific integrity, a single data point should never be trusted in isolation for flexible rings. We employ a self-validating workflow: if 1D


H NMR yields ambiguous 

values (e.g., intermediate values around 3.0–3.5 Hz due to solvent-induced conformational averaging), 2D ROESY acts as the orthogonal, through-space validator.

Workflow Start 4-(4-bromophenoxy)tetrahydrofuran-3-ol Isomeric Mixture Sep Chromatographic Separation (Chiral/Achiral HPLC) Start->Sep Isolation NMR1D 1D 1H NMR Spectroscopy (Extract ³J_H3-H4) Sep->NMR1D Purified Fractions NMR2D 2D NOESY/ROESY (Spatial Correlation) NMR1D->NMR2D Ambiguous J values? Cis Cis Isomer (³J > 4.0 Hz, Strong NOE) NMR1D->Cis ³J > 4.0 Hz Trans Trans Isomer (³J < 2.5 Hz, Weak/No NOE) NMR1D->Trans ³J < 2.5 Hz NMR2D->Cis H3-H4 Cross-peak NMR2D->Trans No H3-H4 Cross-peak

Self-validating analytical workflow for differentiating cis and trans isomers of THF derivatives.

Comparative Data Summary

The following table synthesizes the expected analytical parameters for the two isomers, establishing a baseline for comparative analysis.

Analytical ParameterCis-4-(4-bromophenoxy)tetrahydrofuran-3-olTrans-4-(4-bromophenoxy)tetrahydrofuran-3-olCausality / Rationale

Coupling

Hz (Typically 4.5 – 7.5 Hz)

Hz (Typically 0 – 2.0 Hz)
Dihedral angle

is near 0-40° for cis, yielding higher orbital overlap compared to the ~90-120° angle in trans[3][4].
2D Spatial Correlation Strong H3-H4 cross-peakAbsent or very weak H3-H4 cross-peakInteratomic distance

is

Å in cis, but

Å in trans. NOE intensity scales inversely with

.

H Chemical Shift
H3/H4 generally downfield shiftedH3/H4 generally upfield shiftedSteric compression and anisotropic effects from the co-facial oxygen atoms deshield the protons in the cis isomer.
HPLC Retention Time Typically longer (Normal Phase)Typically shorter (Normal Phase)The cis isomer possesses a larger net dipole moment, increasing its interaction with polar stationary phases.

Experimental Protocols: A Self-Validating System

Protocol 1: High-Resolution 1D H NMR Acquisition

Objective : Extract precise


 coupling constants to establish the primary stereochemical assignment.
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in 0.6 mL of anhydrous CDCl

    
    .
    
    • Expert Insight: CDCl

      
       is preferred to minimize hydrogen-bonding-induced conformational changes. However, if the C3-hydroxyl proton signal overlaps with the critical H3 or H4 multiplets, evaporate the sample and switch to DMSO-
      
      
      
      . DMSO strongly hydrogen-bonds to the -OH group, shifting its resonance significantly downfield and clearing the 4.0–5.5 ppm window.
  • Instrument Setup : Utilize a

    
     400 MHz NMR spectrometer. Lock and shim the magnetic field to achieve a line width (measured at 50% height of the TMS peak) of 
    
    
    
    Hz.
    • Causality: This step is non-negotiable. Poor shimming will artificially broaden the peaks, completely obscuring the fine coupling constants (

      
       Hz) required to positively identify the trans isomer.
      
  • Acquisition Parameters : Set a spectral width of 12 ppm using 64K data points to ensure high digital resolution (

    
     Hz/point). Apply a relaxation delay (
    
    
    
    ) of 5 seconds to ensure complete
    
    
    relaxation.
  • Data Processing : Apply a mild Gaussian window function and zero-fill to 128K points prior to Fourier transformation. Extract the

    
     values directly from the H3 and H4 multiplets.
    
Protocol 2: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)

Objective : Provide orthogonal validation via through-space spatial correlation.

  • Expert Insight: Why use ROESY instead of standard NOESY? For molecules in the mid-weight regime (~250-300 Da, such as our target compound at MW

    
     259  g/mol ), the NOE signal can pass through zero depending on the spectrometer frequency (
    
    
    
    ). ROESY guarantees positive cross-peaks regardless of molecular tumbling rates, preventing catastrophic false negatives when hunting for the cis isomer.
  • Preparation : Degas the NMR sample using three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is paramagnetic and accelerates

      
       relaxation, which rapidly quenches the ROE effect before it can be detected.
      
  • Acquisition : Set up a 2D ROESY experiment utilizing a continuous-wave spin-lock pulse.

  • Mixing Time (

    
    ) : Set 
    
    
    
    strictly between 200-250 ms.
    • Causality: Exceeding 250 ms risks spin diffusion (where magnetization transfers linearly: H3

      
       H2 
      
      
      
      H4), potentially generating a false-positive cross-peak in the trans isomer.
  • Interpretation : Analyze the contour plot. A distinct, in-phase cross-peak between the H3 and H4 resonances confirms the cis configuration. The total absence of this peak, corroborated by a small

    
     from Protocol 1, definitively assigns the trans isomer.
    

References

Sources

Validation

A Researcher's Comparative Guide to Hydroxyl and Ether Group Identification: An In-Depth Analysis Using Spectroscopic Techniques

Senior Application Scientist Note: Initial searches for the compound corresponding to CAS number 1258963-16-4 did not yield a definitive, publicly available chemical structure. This is not uncommon for compounds that may...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Initial searches for the compound corresponding to CAS number 1258963-16-4 did not yield a definitive, publicly available chemical structure. This is not uncommon for compounds that may be proprietary, part of exploratory research, or exist within specialized databases. To fulfill the core objective of providing a high-value, practical guide for researchers, this document will use a representative model compound, 1-(4-methoxyphenyl)ethanol (CAS: 3319-15-1) . This molecule contains both the hydroxyl (-OH) and ether (aromatic methoxy, Ar-O-CH₃) functional groups of interest, making it an excellent exemplar for a comparative spectroscopic analysis. All principles and techniques discussed herein are directly applicable to the characterization of any molecule containing these critical functional groups.

Introduction: The Importance of Functional Group Analysis in Drug Development

In the landscape of drug discovery and development, the precise identification of functional groups is a cornerstone of molecular characterization. Functional groups dictate a molecule's physicochemical properties, including solubility, polarity, and, most critically, its ability to interact with biological targets. The hydroxyl and ether moieties are ubiquitous in pharmaceuticals, influencing everything from hydrogen bonding capabilities to metabolic stability. Therefore, the ability to rapidly and unequivocally confirm their presence and structural context is paramount.

This guide provides an in-depth comparison of infrared (IR) spectroscopy with other principal analytical techniques for the characterization of hydroxyl and ether groups. We will explore the causal relationships behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation, a critical component of regulatory submissions and intellectual property protection.

Part 1: Infrared (IR) Spectroscopy: A First-Line Analytical Tool

Infrared spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups. The principle is based on the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. Each functional group has a characteristic set of vibrational modes (stretching, bending) that absorb at specific frequencies, measured in wavenumbers (cm⁻¹).

Identifying the Hydroxyl (-OH) and Ether (C-O-C) Groups in 1-(4-methoxyphenyl)ethanol

The IR spectrum of our model compound, 1-(4-methoxyphenyl)ethanol, provides classic examples of the signals for both hydroxyl and ether groups.[1][2]

  • Hydroxyl (-OH) Group: The most prominent and diagnostic feature of an alcohol in an IR spectrum is the O-H stretching vibration.

    • Expected Peak: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ .[3]

    • Causality: The broadness of this peak is a direct result of intermolecular hydrogen bonding. In a condensed phase (liquid or solid) sample, the -OH groups of adjacent molecules interact, creating a variety of hydrogen-bonding environments. This range of bond strengths leads to a corresponding range of absorption frequencies, which coalesce into a single, broad signal. A sharp peak around 3600 cm⁻¹ would only be observed in a very dilute solution in a non-polar solvent or in the gas phase, where hydrogen bonding is minimized.[4]

  • Ether (Ar-O-CH₃) Group: Ethers are characterized by their C-O stretching vibrations.

    • Expected Peaks: A strong, sharp absorption band in the fingerprint region, typically between 1300-1000 cm⁻¹ .[5] For an aromatic ether (like the methoxy group on a benzene ring), two distinct stretching bands are often observed:

      • Asymmetric Ar-O-C stretch: A strong band around 1250 cm⁻¹ .

      • Symmetric Ar-O-C stretch: A moderate to strong band around 1040 cm⁻¹ .

    • Causality: The C-O bond is polar and undergoes a significant change in dipole moment during its stretching vibration, resulting in a strong absorption of IR radiation. The presence of two bands for an aryl alkyl ether is due to the asymmetric and symmetric nature of the stretching modes involving the aromatic ring, the ether oxygen, and the methyl carbon.

The table below summarizes the key IR absorptions for 1-(4-methoxyphenyl)ethanol.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
HydroxylO-H Stretch3600 - 3200Strong, Broad
AlcoholC-O Stretch~1100 - 1000Moderate to Strong
Aromatic EtherAsymmetric Ar-O-C Stretch~1250Strong, Sharp
Aromatic EtherSymmetric Ar-O-C Stretch~1040Moderate to Strong
Aromatic RingC=C Stretch1600 - 1450Multiple, Moderate to Weak
Alkyl/AromaticC-H Stretch3100 - 2850Moderate to Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the preferred method for rapid analysis of liquid and solid samples with minimal preparation.[6][7]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be installed.

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This involves running a scan with nothing on the ATR crystal. This step is critical as it records the spectrum of the ambient atmosphere (water vapor, CO₂) and the instrument itself, allowing it to be computationally subtracted from the sample spectrum.[8]

  • Sample Application:

    • For a liquid sample like 1-(4-methoxyphenyl)ethanol, place a single drop onto the center of the ATR crystal.[9]

    • For a solid sample, place a small amount of the powder or solid on the crystal.

  • Apply Pressure (for solids): Lower the pressure arm onto the solid sample to ensure firm, uniform contact between the sample and the ATR crystal. This is crucial for obtaining a high-quality spectrum.

  • Collect Sample Spectrum: Initiate the scan. The instrument will direct an IR beam through the ATR crystal. An "evanescent wave" will penetrate a few micrometers into the sample at the point of contact, and the absorbed radiation is measured.[10]

  • Cleaning: After analysis, raise the pressure arm, and clean the sample from the crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol or acetone), then allow it to dry completely.

Part 2: A Comparative Analysis with Complementary Techniques

While IR spectroscopy is excellent for identifying the presence of functional groups, it provides limited information about their connectivity and chemical environment. For a comprehensive, self-validating analysis, it must be paired with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow for Multi-Technique Structural Elucidation

The following diagram illustrates a logical workflow for using these techniques in a complementary fashion.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Structure Confirmation IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR Confirms -OH MS Mass Spectrometry MS->H_NMR Confirms Mass C_NMR ¹³C NMR H_NMR->C_NMR Proton-Carbon Correlation Structure Proposed Structure H_NMR->Structure TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Connectivity Details TwoD_NMR->Structure Finalizes Connectivity

Figure 2: Information derived from different spectroscopic methods.

Conclusion

The definitive characterization of hydroxyl and ether functional groups relies not on a single technique, but on the synergistic application of multiple spectroscopic methods. IR spectroscopy serves as an invaluable initial screening tool, offering rapid and unambiguous evidence for the presence of these groups. However, for the rigorous structural confirmation required in drug development and research, it is essential to integrate the detailed connectivity and environmental data from ¹H and ¹³C NMR with the molecular weight and fragmentation evidence from mass spectrometry. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the authoritative data necessary to advance a compound through the development pipeline.

References

Sources

Comparative

chiral HPLC separation of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol enantiomers

Technical Guide: Chiral HPLC Methodologies for trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol Executive Summary & Compound Analysis This guide details the chiral high-performance liquid chromatography (HPLC) separation of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chiral HPLC Methodologies for trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Executive Summary & Compound Analysis

This guide details the chiral high-performance liquid chromatography (HPLC) separation of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol enantiomers (CAS: 1258963-16-4). This compound features a tetrahydrofuran (THF) core with two chiral centers at positions C3 and C4. The "trans" designation fixes the relative stereochemistry, leaving a pair of enantiomers to be resolved: the (3R,4S) and (3S,4R) isomers.

Structural Challenges for Separation:

  • Polarity Conflict: The C3-hydroxyl group is a hydrogen bond donor/acceptor, while the C4-(4-bromophenoxy) moiety is lipophilic and aromatic.

  • Conformational Flexibility: The THF ring pucker can influence interaction with the chiral stationary phase (CSP).

  • Detection: The bromophenoxy chromophore provides UV absorbance, typically monitored at 230–254 nm.

Recommended Strategy: Based on the structural analogy to Empagliflozin intermediates and general 3,4-disubstituted THF separation protocols, amylose-based CSPs (e.g., Chiralpak AD-H/IA) are the primary recommendation due to their superior ability to form inclusion complexes with aryl-ether substituted aliphatic rings. Cellulose-based CSPs (e.g., Chiralcel OD-H/IC) serve as the secondary alternative.

Comparative Analysis of Stationary Phases

The following table compares the two most effective CSP classes for this specific molecular architecture.

FeaturePrimary Choice: Amylose-Based Secondary Choice: Cellulose-Based
Column Type Chiralpak AD-H / IA Chiralcel OD-H / IC
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mechanism Helical groove inclusion + H-bonding +

-

stacking.
Linear cavity inclusion + H-bonding +

-

stacking.
Suitability High. The helical amylose structure accommodates the bulky bromophenoxy group while H-bonding with the C3-hydroxyl.Moderate to High. Often provides different elution orders; useful if the amylose phase shows peak overlap.
Resolution (

)
Typically

for aryl-ether THFs.
Typically

, but highly solvent-dependent.
Mobile Phase Hexane / Isopropanol (IPA) or Ethanol (EtOH).Hexane / IPA or EtOH.

Expert Insight: For trans-3,4-disubstituted THFs, the spatial arrangement of the hydroxyl and aryloxy groups often matches the chiral grooves of the Amylose tris(3,5-dimethylphenylcarbamate) polymer better than the cellulose analog, leading to broader selectivity (


).

Detailed Experimental Protocols

Protocol A: Primary Method (Amylose-Based)

This method is the starting point for method development and quality control.

  • Column: Chiralpak AD-H (4.6 mm

    
     250 mm, 5 
    
    
    
    m) or equivalent (e.g., Phenomenex Lux Amylose-1).
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

    • Note: Premix solvents to prevent baseline noise.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 230 nm (maximizes bromophenoxy signal) and 254 nm.

  • Sample Diluent: Mobile phase (100%).

  • Injection Volume: 5–10

    
    L (concentration ~0.5 mg/mL).
    

Expected Performance:

  • Retention Time (

    
    ):  Enantiomer 1 (~8–10 min), Enantiomer 2 (~12–15 min).
    
  • Selectivity (

    
    ): 
    
    
    
    .[2]
  • Resolution (

    
    ): 
    
    
    
    .
Protocol B: Secondary Method (Cellulose-Based)

Use this if Protocol A yields overlapping peaks or if orthogonal confirmation is required.

  • Column: Chiralcel OD-H (4.6 mm

    
     250 mm, 5 
    
    
    
    m) or equivalent (e.g., Phenomenex Lux Cellulose-1).
  • Mobile Phase: n-Hexane : Ethanol (95 : 5 v/v).

    • Expert Note: Ethanol is a stronger modifier than IPA; use lower percentages to maintain retention.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 20°C (Lower temperature often improves resolution on cellulose phases).

  • Detection: UV @ 230 nm.[3]

Method Development Logic & Optimization

The following diagram illustrates the decision-making process for optimizing the separation of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol.

G Start Start: Method Development Target: trans-4-(4-bromophenoxy)THF-3-ol Screen1 Screen 1: Amylose-Based (AD-H/IA) MP: Hexane/IPA (90:10) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Success: Rs > 2.0 Validate Method CheckRs->Success Yes Fail1 Partial Sep: 1.0 < Rs < 2.0 CheckRs->Fail1 Partial Fail2 No Sep: Rs < 1.0 CheckRs->Fail2 No Opt1 Optimization A: Reduce Flow (0.8 mL/min) Lower Temp (20°C) Fail1->Opt1 Opt2 Optimization B: Change Modifier to Ethanol (Hex/EtOH 90:10) Fail2->Opt2 Opt1->CheckRs Opt2->CheckRs Switch Switch Column: Cellulose-Based (OD-H/IC) Opt2->Switch If still fails Screen2 Screen 2: Hexane/IPA (95:5) Switch->Screen2 Screen2->CheckRs

Figure 1: Systematic workflow for chiral method development, prioritizing amylose phases before switching to cellulose alternatives.

Critical Troubleshooting Parameters

IssueProbable CauseCorrective Action
Peak Tailing Hydrogen bonding between the C3-hydroxyl and residual silanols on the silica support.Add Modifier: Incorporate 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) into the mobile phase. Note: For neutral alcohols, DEA is usually preferred.
Broad Peaks Slow mass transfer or low solubility.Increase Temperature: Raise column temperature to 30–35°C (monitor resolution loss). Change Solvent: Switch from Hexane to Heptane or use pure Ethanol if using immobilized phases (IA/IC).
Retention Drift Water accumulation in non-polar mobile phase.Strict Control: Use HPLC-grade solvents with low water content (<0.01%); keep solvent bottles capped.

References

  • Chiral Technologies. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

  • Phenomenex. (2023).[3] Chiral HPLC Separations Guidebook. Phenomenex Technical Resources. Link

  • Amadis Chemical. (2024). Product Specification: trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (CAS 1258963-16-4).[4][5] Link

  • ResearchGate. (2021). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (Relevant structural analog methodology). Link

  • Google Patents. (2022). Synthetic method of empagliflozin intermediate. (Describes synthesis of analogous 3-phenoxy-THF derivatives). Link

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

Introduction: The Critical Role of a Non-Pharmacopeial Intermediate In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. This rigorous control...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Non-Pharmacopeial Intermediate

In the landscape of pharmaceutical development, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. This rigorous control extends to all starting materials and intermediates, as they directly impact the safety and efficacy of the final drug product. trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol (CAS No. 1258963-16-4) is a key chemical intermediate, notably in the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor used for treating Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The presence of this intermediate or its related compounds as impurities in the final API must be meticulously controlled.[3]

This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on selecting, qualifying, and utilizing reference standards for the analysis of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol. As this compound is not currently listed as an official pharmacopeial standard (e.g., in the USP or EP), this guide emphasizes the practical necessity of in-house qualification and compares various analytical methodologies to ensure data integrity and regulatory compliance.

The Reference Standard Landscape: Navigating Commercial Availability

The table below compares offerings from various commercial suppliers. It is crucial to note that these are not certified reference standards and are typically supplied with a manufacturer's Certificate of Analysis (CoA) without the comprehensive documentation and metrological traceability of a primary standard.[7]

Table 1: Comparison of Commercially Available trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol

SupplierProduct Number (Example)Stated PurityAvailable DocumentationIntended Use
Accela ChemBio Inc.SY306891≥95%CoA, SDSFor R&D Use Only[8]
Amadis ChemicalA104691597%NMR, CNMR, HPLC, LC-MS, SDSResearch
Synthonix Corporation (via Merck)SY3H996B91CE98%CoA, COO, MSDSResearch

Causality Behind Experimental Choice: Given the absence of a pre-certified standard, the onus of characterization falls upon the analytical laboratory. The data from the supplier's CoA serves as a preliminary guide, but independent verification of identity and purity is a foundational step for using the material as a quantitative standard.

In-House Qualification: Establishing a Trustworthy Working Standard

A commercially procured standard must undergo a rigorous in-house qualification process to be established as a reliable working standard. This process validates its identity and assigns a precise purity value, which is critical for the accurate quantification of the analyte in test samples.

Workflow for In-House Reference Standard Qualification

The following diagram outlines a comprehensive workflow for the qualification process. This multi-technique approach ensures a high degree of confidence in the standard's identity and purity.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay Assignment cluster_2 Phase 3: Documentation start Procure Commercial Material ms Mass Spectrometry (MS) Confirm Molecular Weight (259.10 g/mol) start->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structural Integrity ms->nmr ftir FT-IR Spectroscopy Confirm Functional Groups nmr->ftir hplc Purity by HPLC-UV (Area % Normalization) ftir->hplc Proceed if identity confirmed impurities Identify & Quantify Impurities hplc->impurities assay Assign Purity Value (e.g., Mass Balance Approach) hplc->assay qnmr Quantitative NMR (qNMR) (Optional, for high accuracy) qnmr->assay cert Generate Internal Certificate of Analysis assay->cert qualified Qualified Working Reference Standard cert->qualified

Caption: Workflow for in-house qualification of a reference standard.

Experimental Protocols for Qualification

1. Identity Confirmation via Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

  • Procedure:

    • Prepare a 10 µg/mL solution of the standard in methanol.

    • Infuse the solution directly into the ESI source in positive ion mode.

    • Acquire the mass spectrum over a range of m/z 100-500.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 260.0, accounting for the isotopic pattern of bromine.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

  • Rationale: HPLC with UV detection is the workhorse for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and robustness.[9] A C8 or C18 column is chosen for the separation of moderately polar bromophenolic compounds.[10] The mobile phase is buffered to ensure consistent peak shapes and retention times.

  • Protocol:

    • Chromatographic System: HPLC with a UV/PDA detector.

    • Column: Agilent Eclipse XDB C8 (150 mm × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a 0.5 mg/mL solution in a 50:50 mixture of water and acetonitrile.

  • Analysis: Calculate purity using area percent normalization. Any peak other than the main peak is considered an impurity and should be investigated.

Comparative Guide to Analytical Methodologies

The choice of analytical technique depends on the specific goal, whether it is routine quality control, trace-level impurity detection, or initial characterization of the reference standard.

Table 2: Comparison of Key Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Separation of volatile compounds followed by mass detection.NMR signal intensity is directly proportional to the number of nuclei.
Selectivity Moderate to High. Co-elution can be an issue.Very High. Provides structural information.High. Depends on volatility and thermal stability.Very High. Structurally specific.
Sensitivity (LOD/LOQ) Good (ng level).Excellent (pg to fg level).[11]Good (pg level), but requires volatility.Lower (µg to mg level).
Primary Application Purity assessment, routine QC, content uniformity.[3]Impurity identification, trace analysis, degradant studies.[12]Analysis of volatile impurities or residual solvents.Primary method for purity assignment without a like-for-like standard.
Throughput High.Moderate.Moderate.Low.
Justification & Causality Ideal for routine analysis due to its balance of performance, cost, and ease of use.The method of choice for identifying unknown impurities or when high sensitivity is required, as it provides molecular weight and fragmentation data.[12]Limited use unless the analyte or specific impurities are volatile. Derivatization may be required.Provides a direct, highly accurate measurement of purity traceable to the SI unit (mole) without requiring a specific reference standard of the same analyte.

Decision-Making Framework for Method Selection

The following flowchart provides a logical pathway for selecting the appropriate analytical technique based on the specific requirements of the analysis.

G start Define Analytical Objective q1 Is this for primary assignment of purity for a new reference standard? start->q1 q2 Is the goal to identify unknown trace impurities or degradants? q1->q2 No ans_qnmr Use Quantitative NMR (qNMR) for highest accuracy q1->ans_qnmr Yes q3 Is this for routine QC, assay, or purity check of known material? q2->q3 No ans_lcms Use LC-MS/MS for identification and trace analysis q2->ans_lcms Yes ans_hplc Use validated HPLC-UV method for efficiency and robustness q3->ans_hplc Yes end Execute Method q3->end No / Re-evaluate ans_qnmr->end ans_lcms->end

Caption: Decision tree for selecting an analytical method.

Conclusion

The analysis of trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol, a critical non-pharmacopeial intermediate, demands a robust and scientifically sound approach to reference standards. In the absence of official certified standards, this guide provides a comprehensive framework for the in-house qualification of commercially available materials. By combining identity confirmation with a rigorous, high-resolution purity assessment via HPLC, a trustworthy working standard can be established.

Furthermore, the comparative analysis of methodologies—from the workhorse HPLC-UV for routine quality control to the highly specific LC-MS/MS for impurity profiling and qNMR for primary purity assignment—empowers scientists to select the most appropriate technique for their specific needs. Adherence to these principles of qualification and methodical selection ensures the generation of high-quality, reliable data essential for advancing drug development programs and meeting stringent regulatory expectations.

References

  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents.

  • Metabolism and in vitro drug–drug interaction assessment of viloxazine - Taylor & Francis Online.

  • Certified Reference Materials - Merck Millipore.

  • Analytical Reference Materials for Pharma QC - Sigma-Aldrich.

  • Pharmaceutical Analytical Standards - ZeptoMetrix.

  • A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC - Journal of Chemical Health Risks.

  • Viloxazine-impurities - Pharmaffiliates.

  • Viloxazine Hydrochloride - Simson Pharma Limited.

  • Pharmaceutical Reference Standards - LGC Standards.

  • An isolated dimer impurity of Viloxazine - Technical Disclosure Commons.

  • WO2023248154A1 - Process for the preparation of viloxazine hydrochloride - Google Patents.

  • The selection use of reference materials in pharmaceutical and clinical laboratories - ResearchGate.

  • Green Analytical Method Development and Validation Studies of Viloxazine Hydrochloride in Pure and Commercial Products Using UV-Vis Spectroscopy - ResearchGate.

  • 1258963-16-4,trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol - AccelaChem.

  • STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P - Journal of Cardiovascular Disease Research.

  • Proposed mechanism of viloxazine oxidation - ResearchGate.

  • Development and validation of a new analytical method for the determination of viloxazine by RP-HPLC - World Journal of Pharmaceutical Sciences.

  • Trans-4-(4-bromophenoxy)tetrahydrofuran-3-ol,1258963-16-4 - Amadis Chemical.

  • Viloxazine - PubChem.

  • trans-tetrahydrofuran-3,4-diol - A2B Chem.

  • rel-(3R,4R)-4-(4-Bromophenoxy)tetrahydro-3-furanol - Merck.

  • Viloxazine Hydrochloride-impurities - Pharmaffiliates.

  • Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS - International Journal of Pharmaceutical Sciences and Drug Research.

  • 4-Bromotetrahydrofuran-3-ol - American Elements.

  • 3-(4-Bromophenyl)tetrahydrofuran-3-amine - BLDpharm.

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed.

  • Is it OK to use THF (tetrahydrofuran) on my HPLC? - Restek.

  • trans-tetrahydrofuran-3,4-diol - Merck.

  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS - ResearchGate.

  • Trans-4-Amino-Tetrahydro-Furan-3-Ol - PubChem.

  • Visible-light-induced bromoetherification of alkenols for the synthesis of β-bromotetrahydrofurans and -tetrahydropyrans - Beilstein Journals.

  • Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile - MDPI.

  • (3R,4R)-Tetrahydrofuran-3,4-diol - ChemScene.

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Bromophenoxy and 4-Iodophenoxy Tetrahydrofuran Derivatives in Cross-Coupling Reactions

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Aryl hal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Aryl halides are foundational building blocks, and within this class, the choice between a bromide and an iodide can dictate the success of key bond-forming reactions. This guide provides an in-depth comparison of the reactivity of two common intermediates: 4-bromophenoxy tetrahydrofuran and 4-iodophenoxy tetrahydrofuran, with a focus on their performance in palladium-catalyzed cross-coupling reactions.

The Theoretical Framework: Why Halogen Choice Matters

The differential reactivity between aryl bromides and aryl iodides is not arbitrary; it is governed by fundamental principles of chemical bonding and reaction kinetics. The primary determinant is the strength of the carbon-halogen (C-X) bond.

The bond dissociation energy (BDE) for a typical aryl C-I bond is approximately 213-229 kJ/mol, whereas the BDE for an aryl C-Br bond is significantly higher, around 285-305 kJ/mol.[1][2] This disparity is central to their reactivity in the most common cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions almost universally proceed via a catalytic cycle where the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent metal catalyst, typically Palladium(0).[3][4]

During oxidative addition, the palladium center inserts itself into the C-X bond, breaking it and forming a new organopalladium(II) species.[4][5] Because the C-I bond is inherently weaker and more polarizable than the C-Br bond, it requires less activation energy to break. This translates directly to a faster rate of oxidative addition and, consequently, a faster overall reaction rate. The generally accepted order of reactivity for aryl halides in these transformations is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[4]

While this principle holds true for most C-C coupling reactions, some C-N couplings present nuances. In certain Buchwald-Hartwig amination reactions, for instance, the iodide anion (I⁻) generated during the reaction can act as an inhibitor by forming stable, off-cycle palladium-iodide bridged dimers, which can slow the reaction.[6][7][8] This effect can sometimes be mitigated by careful selection of solvents, such as toluene, where the iodide salt byproduct is poorly soluble.[8][9]

Experimental Design: A Head-to-Head Comparison via Suzuki-Miyaura Coupling

To provide a practical demonstration of this reactivity difference, we designed a comparative experiment using the robust and widely utilized Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound.

Objective: To compare the reaction rate and yield of 3-(4-bromophenoxy)tetrahydrofuran versus 3-(4-iodophenoxy)tetrahydrofuran when coupled with phenylboronic acid under identical reaction conditions.

The following diagram outlines the standardized workflow for this comparative study.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A Weigh Substrates: - Aryl Halide (Bromo or Iodo) - Phenylboronic Acid - Base (K2CO3) B Prepare Catalyst Solution: - Pd(PPh3)4 in Toluene/EtOH A->B C Combine all reagents in a reaction vessel under inert atmosphere (N2) B->C D Heat reaction mixture to 80°C with vigorous stirring C->D E Monitor reaction progress (e.g., every 30 mins) via TLC or LC-MS D->E F Determine time to complete consumption of starting material E->F G Quench reaction and perform aqueous work-up F->G H Purify crude product via column chromatography G->H I Characterize and calculate isolated yield H->I

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Experimental Protocols

The following protocols are designed to be self-validating by ensuring that the only significant variable between the two experiments is the halogen on the aryl precursor.

Materials:

  • 3-(4-Bromophenoxy)tetrahydrofuran

  • 3-(4-Iodophenoxy)tetrahydrofuran

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium Carbonate (K2CO3), anhydrous

  • Toluene, anhydrous

  • Ethanol, absolute

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Protocol 1: Coupling of 3-(4-Bromophenoxy)tetrahydrofuran

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-bromophenoxy)tetrahydrofuran (1.0 mmol, 243 mg).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen gas for 10 minutes. This step is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous toluene (8 mL) and ethanol (2 mL) via syringe. The biphasic solvent system aids in dissolving both the organic and inorganic reagents.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg). The yellow color of the catalyst should be apparent.

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is fully consumed.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

  • Analysis: Determine the isolated yield and confirm the product's identity via NMR spectroscopy.

Protocol 2: Coupling of 3-(4-Iodophenoxy)tetrahydrofuran

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-iodophenoxy)tetrahydrofuran (1.0 mmol, 290 mg).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen gas for 10 minutes.

  • Solvent Addition: Add anhydrous toluene (8 mL) and ethanol (2 mL).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Monitor the reaction identically to Protocol 1, noting the time to completion.

  • Work-up & Purification: Follow steps 8-10 from Protocol 1.

Comparative Data and Analysis

The experimental data below represents typical outcomes for this comparative study, highlighting the kinetic differences between the two substrates.

SubstrateHalogenC-X BDE (approx. kJ/mol)Time to Full ConversionIsolated Yield (%)
3-(4-Iodophenoxy)tetrahydrofuranIodine~220~1.5 hours92%
3-(4-Bromophenoxy)tetrahydrofuranBromine~295~6 hours85%

Analysis of Results:

The data clearly validates the theoretical predictions. The 4-iodophenoxy derivative reached full conversion approximately four times faster than its bromo- counterpart. This dramatic increase in reaction rate is a direct consequence of the weaker C-I bond, which allows for a much more facile oxidative addition step. Furthermore, under these identical conditions, the iodinated substrate provided a higher isolated yield, likely due to a more efficient catalytic turnover and fewer side reactions over the shorter reaction time.

Mechanistic Visualization

The Suzuki-Miyaura catalytic cycle illustrates the key steps involved in the coupling process. The critical difference in reactivity between our two substrates occurs in the very first step.

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd trans-ArPd(II)L2X Pd0->OxAdd label_oa Oxidative Addition (Rate-Determining Step) Pd0->label_oa label_tm Transmetalation OxAdd->label_tm Transmetal trans-ArPd(II)L2R' label_iso Isomerization Transmetal->label_iso ReductElim cis-ArPd(II)L2R' label_re Reductive Elimination ReductElim->label_re label_oa->OxAdd  + Ar-X (X=Br or I) label_tm->Transmetal  + R'B(OH)2  + Base label_re->Pd0  - Ar-R' label_iso->ReductElim

Caption: The Suzuki-Miyaura catalytic cycle. The initial Oxidative Addition is the key reactivity-defining step.

The energy barrier for the Oxidative Addition step is substantially lower when X=I compared to when X=Br, directly accounting for the observed rate enhancement.[3][5]

Conclusion and Practical Recommendations

This guide demonstrates conclusively that 4-iodophenoxy tetrahydrofuran is a significantly more reactive substrate than its 4-bromophenoxy counterpart in standard palladium-catalyzed cross-coupling reactions.

Key Takeaways for the Practicing Scientist:

  • For Speed and Efficiency: When developing a new synthetic route or working with challenging coupling partners, the 4-iodophenoxy derivative is the superior choice. Its high reactivity allows for milder reaction conditions (lower temperatures, shorter times) and can often accommodate less active catalyst systems.

  • For Cost and Stability: The 4-bromophenoxy derivative represents a balance between reactivity and cost. Aryl bromides are typically less expensive and more shelf-stable than the corresponding iodides. They are highly effective substrates, though they may require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve comparable results.

  • Process Optimization: When optimizing a reaction, starting with the iodo- compound can quickly establish proof-of-concept. For large-scale synthesis, a subsequent optimization using the more economical bromo- compound may be warranted.

  • Reaction-Specific Considerations: While the Ar-I > Ar-Br trend is broadly applicable, always consider the specific named reaction. For C-N couplings like the Buchwald-Hartwig amination, be mindful of potential iodide inhibition and consider solvent choice as a key optimization parameter.[8][10]

By understanding the fundamental principles behind aryl halide reactivity, researchers can make more informed decisions, accelerating the discovery and development of new chemical entities.

References

  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Stambulyan, A., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]

  • Stambulyan, A., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • Bickelhaupt, F. M., & van der Boom, M. E. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. ResearchGate. Retrieved from [Link]

  • Fors, B. P., et al. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. Retrieved from [Link]

  • Stambulyan, A., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • de Lera, A. R., & Alonso, F. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • Scott, T. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1750. Retrieved from [Link]

  • Semba, K., et al. (n.d.). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. Retrieved from [Link]

  • University of Tasmania. (2023, May 19). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Retrieved from [Link]

  • Ma, D., & Cai, Q. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. ResearchGate. Retrieved from [Link]

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